o-Chlorobenzyl methyl sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZVZKANNDOMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936704 | |
| Record name | 1-Chloro-2-[(methanesulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16251-12-0 | |
| Record name | o-Chlorobenzyl methyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-[(methanesulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-CHLOROBENZYL METHYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS72Q675OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for O Chlorobenzyl Methyl Sulfone and Analogues
Advanced Synthetic Strategies
The synthesis of aryl sulfones, including o-Chlorobenzyl methyl sulfone, has evolved significantly with the advent of advanced strategies that offer greater efficiency, substrate scope, and milder reaction conditions compared to traditional methods like the oxidation of sulfides. nih.gov These modern techniques are predominantly centered around transition metal-catalyzed cross-coupling reactions, the design of innovative sulfonylating agents, and the application of enabling technologies like microwave irradiation.
Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing carbon-sulfur bonds. cancer.gov Catalytic systems based on palladium and nickel are particularly prominent in the synthesis of aryl sulfones from aryl halides, such as o-chlorobenzyl chloride. These methods often involve the coupling of an aryl electrophile with a sulfur-containing nucleophile or surrogate.
Palladium catalysis offers a robust and versatile platform for the methylsulfonylation of aryl and alkyl halides. A noteworthy advancement is the use of dimethyl sulfite (B76179) as a dual-purpose reagent, serving as both a sulfur dioxide (SO₂) surrogate and a methyl source. organic-chemistry.orgnih.gov This approach provides an efficient route to methyl sulfone derivatives from various aryl iodides under ligand- and base-free conditions. organic-chemistry.org
The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, with a reducing agent like tetramethyldisiloxane (TMDSO). organic-chemistry.org The proposed mechanism involves the in-situ release of SO₂ from dimethyl sulfite, leading to the formation of methylsulfonyl radicals which then engage in a radical coupling process with the halide. organic-chemistry.org This methodology has demonstrated broad applicability for various aryl iodides, accommodating both electron-rich and electron-deficient substrates and achieving moderate to excellent yields. organic-chemistry.orgnih.gov While developed for alkyl and aryl iodides, this strategy is applicable to activated aryl chlorides like o-chlorobenzyl chloride.
Table 1: Key Features of Palladium-Catalyzed Methylsulfonylation organic-chemistry.org
| Feature | Description |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ |
| SO₂/Methyl Source | Dimethyl Sulfite |
| Reducing Agent | Tetramethyldisiloxane (TMDSO) |
| Conditions | Ligand- and Base-Free |
| Mechanism | Radical Coupling |
| Substrate Scope | Aryl and Alkyl Iodides |
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed methods are particularly effective for coupling aryl halides, including challenging substrates like aryl chlorides, with various partners. nih.gov In the context of sulfonylation, nickel-based systems, often paired with photoredox catalysis, facilitate the cross-coupling of aryl halides with sulfinate salts. nih.govmdpi.com
A dual photoredox/nickel catalysis strategy allows the sulfonylation of aryl, heteroaryl, and vinyl halides to proceed at room temperature. nih.gov This system typically uses a photosensitizer (like an organoboron photocatalyst) that, upon irradiation with visible light, engages in a catalytic cycle with a nickel complex. mdpi.com The nickel catalyst activates the aryl halide (e.g., o-chlorobenzyl chloride) via oxidative addition, and the resulting intermediate couples with a sulfinate salt to form the desired sulfone. nih.govmdpi.com This approach is noted for its exceptional functional group tolerance, accommodating ketones, esters, amides, and even primary amines and hydroxyl groups. nih.gov
Table 2: Example of a Nickel/Photoredox Dual Catalysis System for Sulfonylation nih.govmdpi.com
| Component | Example | Role |
|---|---|---|
| Nickel Catalyst | NiBr₂·3H₂O | Cross-coupling catalyst |
| Ligand | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Stabilizes Ni catalyst |
| Photocatalyst | Organoboron Complex or Ir/Ru Complex | Absorbs light, initiates redox cycle |
| Sulfonyl Source | Sodium Sulfinate | Provides the sulfonyl group |
| Conditions | Visible light, room temperature | Mild and energy-efficient |
The cross-coupling of aryl halides with sulfinate salts (R-SO₂Na) is a direct and widely used method for synthesizing aryl sulfones. acs.org This transformation can be catalyzed by various transition metals, most notably copper, palladium, and nickel. nih.govnih.govchemrxiv.org
Copper-catalyzed protocols, often referred to as Ullmann-type couplings, are well-established for this purpose. The use of copper(I) iodide (CuI) promoted by ligands like L-proline enables the efficient coupling of aryl halides with sulfinic acid salts. chemrxiv.org More recent developments include the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as an inexpensive, recyclable, and environmentally friendly catalyst system for coupling aryl sulfonic acid salts with aryl halides in water. nanomaterchem.com
Palladium-catalyzed coupling of arylsulfonyl chlorides with aryl boronic acids also provides a route to diaryl sulfones. organic-chemistry.org However, for constructing this compound, the coupling of o-chlorobenzyl halide with sodium methanesulfinate (B1228633) is the most direct approach.
Nickel/photoredox dual catalysis, as described previously, represents the state-of-the-art for this transformation, offering mild conditions and broad substrate scope, including the use of less reactive aryl chlorides. nih.gov This method's ability to operate at room temperature makes it highly attractive for synthesizing complex molecules. nih.gov
Development of Novel Reagents for Methyl Sulfone Access
Beyond traditional metal-catalyzed cross-coupling of existing sulfonyl compounds, significant research has focused on developing novel reagents that act as versatile sources for the methyl sulfone group. nih.govchemrxiv.org These reagents are designed to simplify synthetic routes and provide access to previously hard-to-make sulfone-containing molecules.
One groundbreaking approach involves a reagent that enables the construction of heteroaromatic methyl sulfones through reactions with various bis-nucleophiles. nih.govchemrxiv.orgresearchgate.net This strategy relies on a 1,3-heterocycle disconnection logic, offering a fundamentally new way to build the sulfonylated heterocyclic core. chemrxiv.org This method can also be adapted to create alkyl-, difluoromethyl-, and trifluoromethyl-containing sulfones. nih.gov
Another important class of reagents are sulfur dioxide surrogates. Compounds like DABCO·(SO₂)₂ (a complex of diazabicyclo[2.2.2]octane and sulfur dioxide) and inorganic sulfites such as potassium or sodium metabisulfite (B1197395) (K₂S₂O₅ or Na₂S₂O₅) are used to introduce the SO₂ moiety safely and efficiently. rsc.orgrsc.org These reagents are often employed in radical-based transformations, where an arylsulfonyl radical is generated in situ and subsequently trapped. rsc.orgrsc.org As previously mentioned, dimethyl sulfite has also been introduced as a novel reagent that functions as both an SO₂ surrogate and a methyl source in palladium-catalyzed reactions. organic-chemistry.org
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netorganic-chemistry.org The application of microwave irradiation can significantly improve the efficiency of processes by promoting more effective reaction kinetics. researchgate.net
In the synthesis of sulfones, microwave energy can be applied to various reaction types. A metal-free, eco-friendly coupling of diaryliodonium salts and arenesulfinates has been achieved under microwave irradiation in PEG-400, affording diaryl sulfones in high yields with short reaction times. organic-chemistry.org This demonstrates the potential of MAOS to facilitate sulfonylation reactions under mild conditions.
While specific microwave-assisted procedures for this compound are not extensively documented, the principles of MAOS can be readily applied to the metal-catalyzed coupling reactions described above. For instance, palladium-, nickel-, or copper-catalyzed couplings of o-chlorobenzyl chloride with sodium methanesulfinate could be significantly accelerated using a dedicated microwave reactor, reducing reaction times from hours to minutes. researchgate.netresearchgate.net The ability to rapidly screen reaction parameters such as temperature, solvents, and catalysts makes MAOS a powerful technique for optimizing the synthesis of the target compound. researchgate.net
Biocatalytic Approaches in Intermediate Synthesis
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild conditions. In the context of this compound and its analogues, biocatalytic methods are primarily applied to the synthesis of key intermediates, such as chiral sulfoxides or their precursors.
The biocatalytic oxidation of sulfides to sulfones represents a direct and environmentally benign route. orientjchem.org Research has identified fungal strains capable of efficiently catalyzing this transformation. For instance, studies have shown that certain microorganisms can oxidize various alkyl aryl sulfides into their corresponding sulfones with high yields. researchgate.netresearchgate.net This method avoids the use of often harsh chemical oxidizing agents. orientjchem.org
A screening of numerous microorganisms demonstrated that fungal strains, in particular, show excellent activity for the oxidation of sulfides directly to sulfones. researchgate.netresearchgate.net Two specific strains, Aspergillus ochraceus MTCC 5245 and Penicillium funiculosum MTCC 5246, have been highlighted for their high conversion rates. orientjchem.orgresearchgate.netresearchgate.net The process typically involves incubating the sulfide (B99878) substrate with washed microbial cells in a buffered solution. orientjchem.orgresearchgate.net
Another significant application of biocatalysis is in the synthesis of chiral intermediates. The biocatalytic reduction of methyl o-chlorobenzoylformate (CBFM) to produce methyl (R)-o-chloromandelate [(R)-CMM] is a key step in the synthesis of other complex molecules. acs.org This reaction utilizes a whole-cell catalyst containing an alcohol dehydrogenase (ADH) co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration. This system has proven effective for large-scale production, achieving high substrate concentrations and excellent enantiomeric excess. acs.org
Table 1: Biocatalytic Reduction of Methyl o-chlorobenzoylformate (CBFM)
| Catalyst System | Substrate Concentration | Catalyst Loading | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Whole-cell (Bacillus sp. ADH & GDH) | 500 g·L–1 | 50 g·L–1 (5 g lyophilized cells) | 88% | >99% | acs.org |
| Whole-cell (Candida glabrata ADH & GDH) | 300 g·L–1 | 100 g·L–1 | 85% | 98.7% | acs.org |
One-Pot Synthetic Protocols
One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, resources, and minimizing waste. For the synthesis of sulfones like this compound, several one-pot strategies have been developed.
A notable one-pot method transforms a wide array of aryl and heteroaryl sulfonyl chlorides into the corresponding chloromethyl sulfones. lookchem.com This procedure begins with the reduction of the sulfonyl chloride to a sulfinate salt using sodium sulfite in an aqueous medium. Crucially, the water-soluble and often hygroscopic sulfinate salt is not isolated. lookchem.com Instead, the aqueous mixture is directly treated with a phase transfer catalyst (PTC) and an excess of an alkylating agent like bromochloromethane (B122714) to yield the desired chloromethyl sulfone. This approach is operationally simple and generally provides good yields, typically in the range of 60-80%. lookchem.com
Another versatile one-pot approach allows for the parallel synthesis of sulfides, sulfoxides, and sulfones starting from thiourea (B124793). researchgate.net The method involves the initial alkylation of thiourea with an appropriate alkyl chloride. The resulting intermediate is then oxidized in situ. By controlling the oxidant (e.g., H₂O₂) and catalyst (e.g., (NH₄)₂MoO₄), one can selectively produce the sulfide, sulfoxide (B87167), or, for complete oxidation, the sulfone. researchgate.net
Furthermore, multicomponent reactions represent an advanced form of one-pot synthesis. Arylation reagents like aryl halides can react with sulfur dioxide surrogates (e.g., DABSO) and other substrates to construct sulfones in a single operation. researchgate.net
Optimization of Reaction Conditions and Scalability Studies
The transition from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions and scalability studies. For sulfone synthesis, including that of this compound, key parameters such as catalyst loading, temperature, reaction time, and work-up procedures are critical for achieving high conversions and yields on a large scale. thieme-connect.com
In biocatalytic processes, Design of Experiments (DOE) is a powerful tool for optimizing reaction parameters. thieme-connect.com For the large-scale biocatalytic oxidation of a sulfide, factors such as enzyme loading, substrate concentration, and mass transfer were systematically investigated to develop a fully optimized plant-scale process capable of handling hundreds of moles of starting material. thieme-connect.com
For chemical catalysis, optimization often focuses on catalyst efficiency and reaction conditions. In a ruthenium-catalyzed synthesis of linear sulfones, experiments were conducted to determine the optimal catalyst loading, temperature, and solvent. nii.ac.jp For instance, reactions were typically run at 90°C for 24 hours, but for more reactive benzylic alcohols, the temperature could be lowered to 60°C. nii.ac.jp
Table 2: Example of Optimized Conditions for Catalytic Sulfone Synthesis
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| Catalyst | Ru-MACHO-BH | 2 mol% loading | nii.ac.jp |
| Base | KHMDS | 0.45 mmol per 0.60 mmol sulfone | nii.ac.jp |
| Temperature | 60-90°C | Substrate dependent | nii.ac.jp |
| Solvent | Toluene (B28343) | Anhydrous | nii.ac.jp |
| Duration | 24 hours | - | nii.ac.jp |
Scalability is a primary concern. Reports on biocatalytic oxidations mention scaling up reactions from analytical levels (2 mg) to preparative scales (50 mg) to confirm product structure via NMR. orientjchem.orgresearchgate.net A more significant example is the development of a plant-scale biocatalytic oxidation that processed 72.2 kg (264 moles) of a sulfide intermediate. thieme-connect.com Similarly, one-pot procedures for synthesizing strain-release reagents from methyl sulfones have been successfully applied on a gram scale with consistent efficiency. nih.gov
Stereochemical Control in this compound Synthesis
Achieving stereochemical control is a significant challenge in organic synthesis, particularly when creating chiral centers. In the synthesis of sulfones, a chiral center can exist at the sulfur atom if it is a sulfoxide, or at an adjacent carbon atom. While this compound itself is not chiral, the principles of stereocontrol are vital for synthesizing chiral analogues or intermediates.
Biocatalytic methods are preeminent for establishing stereochemistry. The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-developed biocatalytic approach. frontiersin.org A variety of enzymes, including Baeyer–Villiger monooxygenases (BVMOs), are used for this transformation, often yielding products with high enantioselectivity. thieme-connect.com In one large-scale application, a BVMO was used to produce a chiral sulfoxide intermediate with high yield and selectivity, demonstrating the power of biocatalysis in controlling stereochemistry at an industrial level. thieme-connect.com
Another biocatalytic strategy for obtaining enantiomerically pure sulfoxides is through the kinetic resolution of a racemic mixture. frontiersin.org In this approach, an enzyme selectively transforms one enantiomer while leaving the other untouched. For example, sulfoxide reductases can be used to reduce the undesired enantiomer of a sulfoxide to a sulfide, allowing for the recovery of the desired, unreacted sulfoxide enantiomer. frontiersin.org
While not directly related to this compound, the challenges in controlling stereochemistry in other synthetic contexts, such as during enamide formation, underscore the general difficulty and importance of this aspect. vulcanchem.com The development of stereocontrolled methods, particularly catalytic asymmetric reactions, remains a key focus in modern synthetic chemistry.
Mechanistic Investigations of O Chlorobenzyl Methyl Sulfone Reactions
Mechanistic Pathways of Sulfone Formation
The synthesis of o-chlorobenzyl methyl sulfone can be achieved through several reliable methods, primarily involving the creation of the carbon-sulfur bonds and the subsequent establishment of the sulfone oxidation state. The two most prominent mechanistic pathways are the oxidation of a pre-existing sulfide (B99878) and the direct formation of the sulfone via nucleophilic substitution.
A common and efficient route to this compound involves the oxidation of its corresponding sulfide precursor, o-chlorobenzyl methyl sulfide. This transformation requires the addition of two oxygen atoms to the sulfur atom, a process that can be achieved with a variety of oxidizing agents. organic-chemistry.org The reaction typically proceeds sequentially, first forming the intermediate sulfoxide (B87167), which is then further oxidized to the sulfone. organic-chemistry.org
The choice of oxidant and reaction conditions determines the selectivity of the process. Strong oxidizing agents generally favor the formation of the sulfone. organic-chemistry.org Hydrogen peroxide (H₂O₂) is a widely used reagent, often in the presence of a catalyst. google.comnih.gov The mechanism involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of the peroxide. For complete oxidation to the sulfone, excess oxidant is typically required. nih.gov Other powerful reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective.
| Oxidizing Agent | Typical Conditions | Key Mechanistic Feature |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst (e.g., selenium(IV) oxide) | Stepwise oxidation via a sulfoxide intermediate. nih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvent (e.g., CH₂Cl₂) | Concerted oxygen transfer from the peroxy acid. |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in a solvent like ethyl acetate | A stable and easily handled solid source of H₂O₂. organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Aqueous solution, often acidic or basic | Powerful, less selective oxidant capable of over-oxidation if not controlled. |
An alternative synthetic strategy involves the formation of the C-S bond through a nucleophilic substitution reaction. This pathway typically utilizes the reaction of an o-chlorobenzyl halide, such as o-chlorobenzyl chloride, with a salt of methylsulfinic acid, like sodium methylsulfinate.
In this S_N2 mechanism, the methylsulfinate anion (CH₃SO₂⁻) acts as a potent sulfur-centered nucleophile. It attacks the electrophilic benzylic carbon of the o-chlorobenzyl chloride, displacing the chloride leaving group and forming the C-S bond of the target sulfone in a single, concerted step. cdnsciencepub.com The efficiency of this reaction is dependent on factors such as the solvent, temperature, and the nature of the leaving group on the benzyl (B1604629) moiety.
| Electrophile | Nucleophile | Product | Mechanism Type |
|---|---|---|---|
| o-Chlorobenzyl chloride | Sodium methylsulfinate | This compound | S_N2 |
| o-Chlorobenzyl bromide | Sodium methylsulfinate | This compound | S_N2 |
Rearrangement Reactions Involving Sulfone Functionality
The sulfone group in this compound activates the adjacent methylene (B1212753) and methyl protons, making them susceptible to deprotonation by strong bases. The resulting carbanions are key intermediates in various rearrangement and elimination reactions.
The classic Ramberg-Bäcklund rearrangement converts an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. wikipedia.org While this compound itself cannot directly undergo this reaction due to the absence of a halogen atom on a carbon alpha to the sulfonyl group, it serves as a direct precursor for a substrate that can. organicreactions.org
The sequence begins with the α-halogenation of the benzylic position of this compound, for example, using N-chlorosuccinimide (NCS) to yield α-chloro-o-chlorobenzyl methyl sulfone. This α-halo sulfone possesses all the necessary components for the rearrangement. organicreactions.orgresearchgate.net
The accepted mechanism proceeds as follows:
Deprotonation: A strong base abstracts an acidic proton from the methyl group (the α'-position), which is rendered acidic by the adjacent sulfone. wikipedia.org
Intramolecular Cyclization: The resulting carbanion performs an intramolecular nucleophilic attack on the carbon bearing the halogen (the α-position), displacing the halide and forming a highly strained, three-membered cyclic sulfone known as a thiirane (B1199164) dioxide. wikipedia.orgorganic-chemistry.org
Cheletropic Extrusion: The thiirane dioxide intermediate is unstable and spontaneously decomposes, extruding a molecule of sulfur dioxide (SO₂) in a concerted, stereospecific manner to yield the final alkene product. wikipedia.org In this case, the product would be o-chlorostyrene.
| Step | Reactant | Reagent/Condition | Intermediate/Product | Description |
|---|---|---|---|---|
| 1. α-Halogenation | This compound | NCS or NBS | α-Halo-o-chlorobenzyl methyl sulfone | Introduction of a halogen at the benzylic position. organic-chemistry.org |
| 2. Deprotonation | α-Halo-o-chlorobenzyl methyl sulfone | Strong base (e.g., t-BuOK) | α'-Carbanion | Formation of a carbanion at the methyl group. wikipedia.org |
| 3. Cyclization | α'-Carbanion | Intramolecular S_N2 | Thiirane dioxide | Formation of a three-membered ring. organic-chemistry.org |
| 4. Extrusion | Thiirane dioxide | Thermal (spontaneous) | o-Chlorostyrene + SO₂ | Elimination of sulfur dioxide to form an alkene. wikipedia.org |
The presence of acidic protons on the carbons alpha to the sulfonyl group allows for base-induced elimination and cyclization reactions. mdpi.com Treatment of this compound with a strong base, such as an alkali metal amide or lithium diisopropylamide (LDA), can generate a carbanion at the benzylic position. cdnsciencepub.com This benzylic anion is stabilized by both the adjacent sulfone group and the aromatic ring.
This reactive intermediate can undergo several transformations:
Intramolecular Cyclization: The generated carbanion could theoretically act as an intramolecular nucleophile, attacking the ortho-carbon bearing the chlorine atom to displace it via a nucleophilic aromatic substitution (S_NAr) mechanism. This would lead to the formation of a benzocyclobutene derivative. However, this cyclization to form a strained four-membered ring is often challenging. cdnsciencepub.com
Elimination Reactions: If the molecule is modified to contain a suitable leaving group in the β-position relative to the generated carbanion, a base-induced β-elimination can occur. mdpi.com
Reaction with Electrophiles: The generated carbanion can also be trapped by external electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position.
Chemical Reactivity of the o-Chlorobenzyl Moiety
The o-chlorobenzyl portion of the molecule also possesses distinct reactivity, primarily centered on the chlorine-substituted aromatic ring. While the sulfone group is generally deactivating for electrophilic aromatic substitution, it activates the ring towards nucleophilic attack.
A key reaction in this context is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. encyclopedia.pub In this process, a carbanion bearing a leaving group at the nucleophilic center attacks an electron-deficient aromatic ring, such as the one in this compound. mdpi.comkuleuven.be The addition is followed by a base-induced β-elimination of HX from the intermediate σ-adduct, resulting in the formal substitution of an aromatic hydrogen atom. kuleuven.be For this compound, the electron-withdrawing nature of the sulfone group directs the incoming nucleophile to the positions ortho and para to it. This can lead to the substitution of a hydrogen atom on the ring rather than the displacement of the chlorine atom. mdpi.comencyclopedia.pub For instance, the reaction of chloromethyl phenyl sulfone with p-chloronitrobenzene results in the substitution of a hydrogen ortho to the nitro group, not the chlorine. kuleuven.be This highlights a pathway where the aromatic ring of this compound can be further functionalized without displacing the original chloro substituent.
Nucleophilic Reactivity of Activated Methylene Groups
The methylene group in this compound, positioned between the o-chlorophenyl ring and the strongly electron-withdrawing sulfonyl group, exhibits notable nucleophilic reactivity after activation. encyclopedia.pubresearchgate.net This activation is typically achieved through deprotonation by a suitable base, forming a carbanion. encyclopedia.pubresearchgate.net The presence of the sulfonyl group (–SO₂–) is crucial as it stabilizes the resulting negative charge on the adjacent carbon atom through resonance and inductive effects, thereby increasing the acidity of the methylene protons. encyclopedia.pubresearchgate.net
The introduction of a chlorine atom at the ortho position of the benzyl group further influences the reactivity. While chlorine is an electron-withdrawing group that can enhance the acidity of the methylene protons, its steric bulk may also play a role in the subsequent reactions of the formed carbanion. mdpi.com
Research has shown that carbanions generated from sulfones are versatile intermediates in organic synthesis. researchgate.net These stabilized carbanions can participate in a variety of nucleophilic reactions, including additions to carbonyl compounds and Michael-type additions to activated alkenes. mdpi.com For instance, the reaction of α-chlorocarbanions with aldehydes and ketones can lead to the formation of oxiranes, a transformation known as the Darzens reaction. mdpi.com
The general reactivity of these activated methylene groups can be summarized in the following table:
| Reaction Type | Reactant | Product Type | Ref |
| Deprotonation | Base (e.g., NaOH, t-BuOK) | Carbanion | encyclopedia.pub |
| Aldol-type Addition | Aldehydes, Ketones | β-Hydroxy sulfones | mdpi.com |
| Michael Addition | α,β-Unsaturated compounds | 1,5-Dicarbonyl compounds or equivalents | mdpi.com |
| Darzens Condensation | Aldehydes, Ketones | Oxiranes (epoxides) | mdpi.com |
These reactions highlight the synthetic utility of the activated methylene group in this compound for the construction of new carbon-carbon bonds. The specific outcomes and efficiencies of these reactions are influenced by factors such as the choice of base, solvent, and reaction temperature.
Electrophilic Behavior and Reaction with Carbanions
This compound can also exhibit electrophilic behavior, particularly in reactions with strong nucleophiles like carbanions. One of the key reactions in this context is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. encyclopedia.pubmdpi.com In this type of reaction, a carbanion attacks the electron-deficient aromatic ring of the this compound. mdpi.comacs.org The nitro group, if present on the aromatic ring, strongly activates the ring towards nucleophilic attack. encyclopedia.pubmdpi.com
A noteworthy example involves the reaction of α-chlorocarbanions, such as the one derived from chloromethyl phenyl sulfone, with nitroarenes. encyclopedia.pubmdpi.com The carbanion adds to the aromatic ring, typically at positions ortho or para to the nitro group, forming a σH adduct. encyclopedia.pubmdpi.com This intermediate then undergoes a base-induced β-elimination of HCl to yield the substituted product. encyclopedia.pubmdpi.com
Interestingly, the presence of the chlorine atom on the benzyl group of this compound can direct the substitution pattern. For instance, the reaction of the carbanion of chloromethyl phenyl sulfone with p-chloronitrobenzene results in the substitution of a hydrogen atom ortho to the nitro group, rather than the displacement of the ring chlorine. mdpi.com This regioselectivity underscores the principles of the VNS reaction.
The electrophilic nature of this compound is further exemplified by its reactions with other carbanions. The sulfonyl group can act as a leaving group in certain nucleophilic substitution reactions, although this is less common than reactions involving the activated methylene group or the aromatic ring. smolecule.com
The following table summarizes key electrophilic reactions involving sulfones and carbanions:
| Reaction Name | Nucleophile | Substrate | Key Feature | Ref |
| Vicarious Nucleophilic Substitution (VNS) | Carbanion (e.g., from α-chloro sulfones) | Electron-deficient arenes (e.g., nitroarenes) | Substitution of a hydrogen atom on the aromatic ring. | encyclopedia.pubmdpi.comacs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles | Activated Aryl Halides | Replacement of a halogen atom on the aromatic ring. | smolecule.com |
These reactions demonstrate the dual reactivity of this compound, acting as both a precursor to a nucleophile and as an electrophile, depending on the reaction conditions and the nature of the reacting partner.
Stability and Degradation Pathways
This compound is generally considered a stable compound, a characteristic typical of sulfones which are known for their resistance to reduction. ontosight.ai However, under specific environmental or chemical conditions, it can undergo degradation.
Studies on the degradation of herbicides have identified 4-chlorobenzyl methyl sulfone as a major degradation product of benthiocarb. tandfonline.compsu.edundl.go.jp This suggests that the this compound structure can be a persistent intermediate in the environment. The degradation of such compounds in soil is influenced by factors like the presence of organic matter and microbial activity. tandfonline.com For instance, rice straw amendments have been observed to affect the formation of related sulfone and sulfoxide degradation products. tandfonline.com
Photodegradation can also be a significant pathway for the breakdown of compounds containing a chlorobenzyl moiety. scispace.com The absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bond, initiating a series of radical reactions. scispace.com While specific photodegradation studies on this compound are not detailed in the provided results, the behavior of related compounds like o-chlorobenzyl chloride suggests that hydrolysis and subsequent oxidation are likely degradation pathways. oecd.org For example, o-chlorobenzyl chloride hydrolyzes to o-chlorobenzyl alcohol, which can then be oxidized to o-chlorobenzaldehyde and further to o-chlorobenzoic acid. oecd.org
A summary of potential degradation pathways is presented below:
| Degradation Pathway | Conditions | Potential Products | Ref |
| Biodegradation (in soil) | Microbial activity, presence of organic matter | Benthiocarb sulfoxide, desethylbenthiocarb, 4-chlorobenzoic acid | tandfonline.com |
| Photodegradation | Sunlight/UV radiation | Radicals, potentially leading to cleavage of the C-Cl bond | scispace.com |
| Hydrolysis and Oxidation | Aqueous environment | o-Chlorobenzyl alcohol, o-chlorobenzaldehyde, o-chlorobenzoic acid (by analogy) | oecd.org |
| Chlorination | Water treatment processes | Chlorinated aromatic compounds | researchgate.net |
The persistence and degradation of this compound in the environment are complex processes dependent on a variety of physical, chemical, and biological factors.
Spectroscopic and Structural Characterization of O Chlorobenzyl Methyl Sulfone
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies. The IR spectrum of o-Chlorobenzyl methyl sulfone is expected to prominently feature the strong absorption bands characteristic of the sulfone (SO₂) group. Generally, sulfones exhibit two distinct and intense stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching band typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretching band is found in the 1160-1120 cm⁻¹ range. The presence of strong absorptions in these regions would be a primary indicator for confirming the sulfone moiety in the compound's structure. Further bands corresponding to C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching of the benzene (B151609) ring, would also be present.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |
| Sulfone (SO₂) | Asymmetric Stretching | 1350 - 1300 |
| Sulfone (SO₂) | Symmetric Stretching | 1160 - 1120 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-Cl | Stretching | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for mapping the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Detailed experimental ¹H NMR data for this compound, including specific chemical shifts and coupling constants, were not available in the searched sources. A theoretical analysis would predict signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the ortho-substituted benzene ring, a singlet for the methylene (B1212753) (CH₂) protons adjacent to the sulfone group and the aromatic ring, and a singlet for the methyl (CH₃) protons of the sulfone group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Specific experimental ¹³C NMR spectral data for this compound were not found in the available literature. This technique would be essential for identifying all unique carbon environments in the molecule, including the six distinct carbons of the substituted benzene ring, the methylene carbon, and the methyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₉ClO₂S, which corresponds to a molecular weight of approximately 204.68 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).
While a detailed experimental fragmentation pattern for this compound was not found, analysis of its structure suggests potential fragmentation pathways. Common fragmentation would likely involve the cleavage of the benzyl (B1604629) C-S bond, which could lead to the formation of an o-chlorobenzyl cation. The stability of this potential fragment would make it a significant peak in the spectrum. Other possible fragmentations could include the loss of the methyl group or the entire methyl sulfonyl radical.
| Ion | Proposed Identity | Expected m/z |
| [C₈H₉ClO₂S]⁺ | Molecular Ion (M⁺) | 204/206 (due to ³⁵Cl/³⁷Cl isotopes) |
| [C₇H₆Cl]⁺ | o-Chlorobenzyl cation | 125/127 (due to ³⁵Cl/³⁷Cl isotopes) |
| [C₈H₉O₂S]⁺ | Loss of Cl radical | 169 |
| [CH₃SO₂]⁺ | Methyl sulfonyl cation | 79 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a microscopic view of molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized molecular geometry and electronic properties of molecules. researchgate.netephys.kz DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles of a molecule in its ground state. researchgate.net For a molecule like o-Chlorobenzyl methyl sulfone, DFT would provide the precise spatial arrangement of its atoms.
Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be computed. These properties are crucial for understanding the molecule's interaction with electric fields and its potential for non-linear optical (NLO) applications. For instance, a related compound, 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, was found to have a significant first hyperpolarizability, suggesting it could be a good candidate for NLO materials. researchgate.net Similar calculations for this compound would be necessary to determine its NLO potential.
Table 1: Illustrative DFT-Calculated Structural Parameters (Hypothetical for this compound, based on similar structures)
| Parameter | Value |
| C-S Bond Length (Sulfone) | ~1.78 Å |
| S=O Bond Length (Sulfone) | ~1.45 Å |
| C-Cl Bond Length | ~1.75 Å |
| O-S-O Bond Angle | ~118° |
| C-S-C Bond Angle | ~104° |
Note: This data is illustrative and based on general values for similar functional groups. Precise values would require specific DFT calculations for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. edu.krdnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. ajchem-a.comedu.krd
The HOMO-LUMO gap is also important for understanding the electronic absorption spectra of a compound. The transition of an electron from the HOMO to the LUMO typically corresponds to the lowest energy electronic transition, which can be observed in UV-Vis spectroscopy. nih.gov The investigation of frontier orbital energies can provide valuable information about the adsorption behavior and electronic properties of sulfone-containing compounds. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical for this compound)
| Parameter | Energy (eV) |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 6.5 eV |
Note: These values are hypothetical and would need to be determined by specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfone group, making them sites for interaction with electrophiles. The hydrogen atoms of the methyl and benzyl (B1604629) groups would exhibit positive potential. These maps are also instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov Fukui functions (f(r)) are one such descriptor, indicating the change in electron density at a particular point in the molecule when an electron is added or removed. faccts.de They help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netfaccts.de
The Fukui function comes in three forms:
f+(r) for nucleophilic attack (electron acceptance).
f-(r) for electrophilic attack (electron donation).
f0(r) for radical attack. faccts.de
By calculating the condensed Fukui indices for each atom in this compound, one could predict which atoms are most likely to participate in chemical reactions.
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical vibrational spectra (IR and Raman) can be computed, and the calculated frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.netresearchgate.net DFT methods have been shown to provide good agreement with experimental vibrational frequencies. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions. nih.govescholarship.org
Table 3: Illustrative Predicted Spectroscopic Data (Hypothetical for this compound)
| Spectrum | Key Vibrational Frequencies / Absorption Maxima |
| IR | ~1300-1350 cm⁻¹ (SO₂ asymmetric stretch), ~1120-1160 cm⁻¹ (SO₂ symmetric stretch), ~750 cm⁻¹ (C-Cl stretch) |
| Raman | Similar to IR, with different intensities for symmetric vibrations. |
| UV-Vis (λmax) | ~220 nm, ~270 nm (associated with π → π* transitions in the benzene (B151609) ring) |
Note: This data is illustrative and based on characteristic values for the functional groups present.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.infonih.gov It is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.netnih.gov The process involves predicting the binding mode and affinity of the ligand to the active site of the target. d-nb.info
While no specific molecular docking studies for this compound have been reported in the available literature, such simulations could be employed to investigate its potential biological activity. For instance, given its structure, it could be docked into the active sites of various enzymes to explore potential inhibitory effects. The results of docking simulations are typically reported as a binding energy or score, with lower values indicating a more favorable interaction. d-nb.info For example, in a study of potential inhibitors for the hepatitis C virus, compounds with a sulfone moiety were shown to establish hydrogen-bond interactions with the target protein. nih.gov
Ligand-Protein Interaction Analysis
The analysis of ligand-protein interactions is crucial for predicting the biological potential of a compound. While direct studies on this compound are limited, extensive research on analogous sulfone-containing molecules allows for the inference of its likely interaction patterns with protein targets. The sulfonyl group is a key feature, known for its dual character as a weak hydrogen bond acceptor and a participant in hydrophobic interactions. acs.org
Studies on sulfone derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) reveal that the methyl sulfone group is critical for fitting into specific binding pockets. mdpi.com It can form hydrogen bonds with amino acid residues such as Arginine (Arg), Serine (Ser), and Tyrosine (Tyr). mdpi.com Furthermore, the sulfonyl group often engages in van der Waals contacts and can be found in hydrophobic environments within protein binding sites. acs.orgmdpi.com Analysis of protein-ligand complexes in the Protein Data Bank (PDB) shows that while only about 30-39% of sulfonyl groups form hydrogen bonds, a significant majority (around 74-80%) are located in close proximity to aliphatic or hydrophobic groups. acs.org
The chlorobenzyl portion of the molecule also contributes significantly to binding, primarily through hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine (Phe). mdpi.com The chlorine atom can further modulate these interactions. Therefore, it is predicted that this compound would engage with protein receptors through a combination of hydrogen bonds mediated by its sulfonyl oxygens and hydrophobic/aromatic interactions involving its chlorophenyl ring.
Table 1: Predicted Ligand-Protein Interaction Types for this compound
| Molecular Moiety | Potential Interacting Residues | Interaction Type | Supporting Evidence Source |
| Methyl Sulfone (-SO₂CH₃) | Arginine, Serine, Tyrosine | Hydrogen Bonding | mdpi.com |
| Methyl Sulfone (-SO₂CH₃) | Valine, Leucine, Phenylalanine | van der Waals / Hydrophobic | acs.orgmdpi.com |
| o-Chlorobenzyl | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking / Hydrophobic | mdpi.com |
| Chlorine Atom (-Cl) | Various | Halogen Bonding / Hydrophobic | mdpi.com |
Prediction of Binding Modes and Affinities
The prediction of how a ligand binds within a protein's active site and the strength of that binding are key goals of computational docking studies. For sulfone derivatives, molecular modeling has shown that the methylsulfone group often mimics the position of carboxylic acid groups in known inhibitors, fitting into specific sub-pockets of the receptor. mdpi.com In studies of COX-2 inhibitors, the methylsulfone group was shown to fit into the enzyme's binding pocket, facilitating crucial hydrogen bonds that anchor the ligand. mdpi.com
While precise binding affinity values (like Kᵢ or IC₅₀) are not available for this compound itself, the affinities of structurally similar sulfone compounds have been determined for various targets, ranging from nanomolar to micromolar concentrations. mdpi.comacs.orgacs.org The affinity is a composite result of the various interactions described, and small structural changes can significantly alter it.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of a molecule's atoms that can be achieved by rotation about single bonds. The conformation of this compound is particularly influenced by the steric hindrance between the ortho-chlorine atom and the adjacent methyl sulfone group. kuleuven.be
Molecular modeling studies on related structures suggest that this steric clash forces the molecule to adopt a conformation where the plane of the chlorophenyl ring and the C-S-C plane of the sulfone group are nearly orthogonal to each other. kuleuven.be This twisted conformation is considered "unwanted" in certain drug design contexts where a more planar arrangement is desired for optimal π-system interactions. kuleuven.be The flexibility of the benzyl-sulfonyl linkage allows for some rotational freedom, but the low-energy conformations are dominated by this sterically-driven twist. Understanding this preferred conformation is vital for accurately modeling its interactions with biological targets, as it defines the three-dimensional shape that the receptor must accommodate.
Advanced Theoretical Approaches
Beyond basic molecular modeling, advanced theoretical methods can elucidate more complex properties of this compound, including its collective behavior, optical properties, and reactivity.
Investigation of Intermolecular Interactions and Self-Assembly
The study of intermolecular interactions explains how molecules interact with each other in condensed phases, leading to phenomena like crystal formation and self-assembly. For sulfone-containing compounds, intermolecular interactions are typically a mix of weak C-H···O hydrogen bonds involving the sulfonyl oxygens and π-π stacking interactions between aromatic rings. acs.orgresearchgate.net
Theoretical studies on the self-assembly of sulfone analogues, for instance with graphene sheets, indicate that π-electron interactions play a significant role. researchgate.netuantwerpen.be The chlorophenyl ring of this compound can participate in π-π stacking, while the sulfone group acts as a polar center, capable of forming dipole-dipole interactions and weak hydrogen bonds. These non-covalent forces govern the packing of molecules in a crystal lattice and their potential to form larger, organized supramolecular structures.
Non-Linear Optical (NLO) Properties and First Hyperpolarizability
Non-linear optical (NLO) materials have applications in technologies like photonics and optical data storage. Organic molecules with π-conjugated systems and significant charge separation often exhibit NLO properties. The key metric for second-order NLO activity is the first hyperpolarizability (β).
Computational studies on structurally related compounds, such as 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, have indicated that they may be good candidates for NLO materials based on calculated first hyperpolarizability values. researchgate.netresearchgate.net The NLO response in such molecules arises from intramolecular charge transfer, typically from an electron-donating group to an electron-accepting group through a π-conjugated bridge. researchgate.netanalis.com.my In this compound, the chlorophenyl ring and the sulfone group create a donor-acceptor system that facilitates charge delocalization, a prerequisite for NLO activity. researchgate.net Density Functional Theory (DFT) calculations are commonly used to predict the hyperpolarizability of such compounds. researchgate.netresearchgate.netanalis.com.my While specific values for this compound are not published, related sulfone derivatives have shown calculated β values significantly higher than that of urea, a standard NLO reference material.
Table 2: NLO Properties of Structurally Related Chalcone and Sulfone Derivatives
| Compound Type | Property | Finding | Source |
| Chalcone Derivative | First Hyperpolarizability (β) | Value is significantly higher than urea, indicating NLO potential. | researchgate.net |
| Chalcone Derivative | Third-Order Susceptibility (χ³) | ~10⁻⁷ esu | researchgate.net |
| o-Chlorobenzyl Derivative | First Hyperpolarizability (β) | Computation suggests it is a good candidate NLO material. | researchgate.netresearchgate.net |
| Organic Crystal (DSTMS) | Nonlinear Optical Coefficient (d₁₁₁) | 214 ± 20 pm/V | researchgate.net |
Reaction Pathway and Transition State Analysis
Understanding reaction pathways and the energetic profiles of transition states is fundamental to predicting chemical reactivity. Theoretical studies, often using DFT, can model the mechanisms of chemical transformations. For reactions involving benzyl sulfones, such as rearrangements or eliminations, computational analysis can reveal the structure and charge distribution of the transition state.
For instance, in the Benzyl-Claisen rearrangement of related systems, analysis shows that the transition states exhibit significant charge polarization. uq.edu.au This polarization influences the reaction rate in different solvents. uq.edu.au In the context of its synthesis or degradation, this compound can be formed via the oxidation of the corresponding sulfide (B99878). google.com The degradation pathway of the herbicide Benthiocarb, for example, proceeds through intermediates that lead to the formation of 4-chlorobenzyl methyl sulfone. ndl.go.jp Analyzing the transition states for such oxidation or degradation reactions would involve calculating the activation energies for various proposed steps, such as single-electron transfers or nucleophilic attacks, to determine the most favorable reaction pathway.
Computational Prediction of Environmental Fate Parameters
Computational models are essential tools in environmental science for predicting the fate and transport of chemicals when experimental data is limited. whiterose.ac.ukucr.ac.cr For pesticide transformation products like this compound, Quantitative Structure-Activity Relationship (QSAR) and other in silico models are employed to estimate key environmental parameters. nii.ac.jpnih.gov These predictions are crucial for environmental risk assessment, helping to gauge a substance's persistence, mobility, and potential for bioaccumulation. researchgate.neteuropa.eu
Methodologies for these predictions often involve machine learning algorithms and are based on the chemical's molecular structure and physicochemical properties. nih.govsci-hub.se Parameters such as the soil adsorption coefficient (Koc) and the bioconcentration factor (BCF) are frequently estimated because they are vital for determining a chemical's distribution in the environment. nii.ac.jp The Koc value indicates the tendency of a chemical to bind to soil organic carbon, affecting its mobility and leaching potential, while the BCF measures its likelihood of accumulating in aquatic organisms. nih.govecetoc.org
As an illustrative example, predictive models have been applied to o-chlorobenzyl chloride (OCBC), a chemical precursor used in the manufacture of the agrochemical Orbencarb, which also degrades into this compound. oecd.org A fugacity-based model (Mackay level III) was used to estimate the environmental distribution of OCBC. oecd.org The model predicted that if OCBC is released into water, it would primarily remain in the water compartment (73.5%), with smaller distributions to the air (12.2%), sediment (7.7%), and soil (6.6%). oecd.org If released into the air, it is predicted to be distributed mainly between the air (64.1%) and soil (34.6%). oecd.org When released into soil, it is expected to remain almost entirely within that compartment (99.8%). oecd.org
Such models utilize key input parameters, which are themselves often calculated. The table below details some of the computationally predicted parameters for the related compound, o-chlorobenzyl chloride, which demonstrate the outputs of these predictive tools. oecd.org
Table 1: Example of Computationally Predicted Environmental Fate Parameters for the Related Compound o-Chlorobenzyl Chloride (OCBC)
| Parameter | Predicted Value | Method/Software | Significance | Citation |
|---|---|---|---|---|
| Soil Adsorption Coefficient (log Koc) | 2.93 (Koc = 856) | KOCWIN v1.67 | Indicates moderate potential for adsorption to soil and sediment. | oecd.org |
| Bioconcentration Factor (BCF) | 71.85 | BCFWIN v2.14 | Suggests a low potential for bioaccumulation in aquatic organisms. | oecd.org |
| Atmospheric Half-life (Reaction with OH radicals) | 103 hours | AOPWIN v1.91 | Estimates persistence in the atmosphere. | oecd.org |
These predictive approaches provide valuable insights into the likely environmental behavior of a compound in the absence of extensive experimental testing, which is often the case for metabolite and transformation products. whiterose.ac.uk
Derivatives and Structure Activity/property Relationship Studies
Synthesis of Novel o-Chlorobenzyl Methyl Sulfone Derivatives
The synthesis of new analogues of this compound involves a variety of chemical strategies aimed at modifying specific parts of the molecule. These modifications include the introduction of complex heterocyclic systems, the creation of unsaturated bonds, the addition of various alkyl and fluorinated groups, and further halogenation.
The incorporation of five- or six-membered heteroaromatic rings is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For sulfone derivatives, this often involves synthesizing intermediates that can be cyclized to form the desired heterocyclic system.
A series of novel sulfone derivatives featuring 1,3,4-oxadiazole (B1194373) moieties have been synthesized and tested for antifungal activity. mdpi.comresearchgate.net The synthetic pathway typically involves the oxidation of a methylthio group to the corresponding sulfone. researchgate.net Similarly, sulfone derivatives containing 1,3,4-thiadiazole (B1197879) rings have been prepared; for instance, 2-((4-chlorobenzyl)sulfonyl)-5-(methylsulfonyl)-1,3,4-thiadiazole demonstrated notable inhibitory activity against Plasmopara viticola. mdpi.comresearchgate.net The synthesis of such compounds can be achieved through the reaction of N,N-dialkyl-N'-chlorosulfonyl chloroformamidines with 1,2-bis-nucleophiles like monosubstituted hydrazines, which regioselectively yields 2-substituted thiatriazoles. semanticscholar.org
The introduction of pyrimidine (B1678525) rings can be accomplished by coupling a suitable amine intermediate with a substituted pyrimidine. For example, in a related series of compounds, 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors were prepared by coupling a pyrimidin-5-amine intermediate with a carboxylic acid using a coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium). mdpi.com While not directly starting from this compound, this methodology illustrates a viable pathway for linking sulfone-containing fragments to pyrimidine cores.
The table below summarizes the antifungal efficacy of several synthesized sulfone derivatives containing a 1,3,4-oxadiazole moiety against various plant pathogenic fungi.
| Compound | Substituent (R) | Target Fungi | EC₅₀ (µg/mL) | Source |
|---|---|---|---|---|
| 5d | 4-Cl | B. cinerea | 5.21 | researchgate.net |
| 5d | 4-Cl | R. solani | 6.43 | researchgate.net |
| 5e | 2,6-diF | B. cinerea | 8.25 | mdpi.com |
| 5e | 2,6-diF | F. oxysporum | 14.73 | mdpi.com |
| 5f | 2-F, 4-Cl | B. cinerea | 8.03 | mdpi.com |
| 5i | 2-CH₃, 4-Cl | B. cinerea | 21.00 | researchgate.net |
| Hymexazol (Control) | - | R. solani | 38.64 | researchgate.net |
The synthesis of α,β-unsaturated aryl sulfone analogues introduces a carbon-carbon double bond adjacent to the sulfonyl group, creating a Michael acceptor. A general method for preparing these compounds involves a reaction between an (aralkylsulfonyl) acetic acid and an aromatic aldehyde. nih.gov For instance, styryl benzyl (B1604629) sulfones can be synthesized by refluxing an (aralkylsulfonyl) acetic acid with an aromatic aldehyde and benzylamine (B48309) in acetic acid. nih.gov A key intermediate, (4-chlorobenzyl)sulfonyl)acetic acid, can be prepared and subsequently reacted with various aldehydes to yield the target α,β-unsaturated sulfones. nih.gov
The synthesis route can be summarized as follows:
Preparation of (aralkylsulfanyl) acetic acids : A halogenated alkane (like o-chlorobenzyl chloride) is reacted with thioglycolic acid in the presence of a base. nih.gov
Oxidation to (aralkylsulfonyl) acetic acids : The resulting sulfide (B99878) is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid. nih.gov
Condensation to form styryl benzyl sulfones : The sulfonyl acetic acid is condensed with an aromatic aldehyde to yield the final α,β-unsaturated product. nih.gov
This approach has been used to create a library of analogues, including 4-chlorobenzyl-styryl sulfone and its substituted derivatives. nih.gov
| Compound Name | Yield | Melting Point (°C) | Source |
|---|---|---|---|
| 4-chlorobenzyl-styryl sulfone (5i) | 55% | 144–145 | nih.gov |
| 4-chlorobenzyl-4-methylstyryl sulfone (5j) | 45% | 144–145 | nih.gov |
| 4-chlorobenzyl-4-methoxystyryl sulfone (5k) | 43% | 144–145 | nih.gov |
| 4-fluorobenzyl-4-carboxystyryl sulfone (5b) | 52% | - | nih.gov |
The introduction of small alkyl, difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups can significantly alter the lipophilicity, metabolic stability, and binding interactions of a molecule. Reagents have been developed that allow for the construction of methyl sulfones bearing these functionalities. enamine.net For example, a nickel-catalyzed cross-electrophile coupling can be used to form C(sp²)-C(sp²) bonds, demonstrating the reactivity of reagents like 2-PySO₂CF₂H. acs.org
Bicyclo[1.1.1]pentane (BCP) has gained prominence as a bioisostere for para-substituted benzene (B151609) rings, offering a three-dimensional, rigid scaffold that can improve physicochemical properties. nih.govresearchgate.net The synthesis of BCP-containing sulfones can be achieved through various methods. One approach involves the one-pot synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones and epichlorohydrin, which are versatile intermediates. nih.gov A general and scalable method for creating functionalized BCPs involves the light-enabled reaction of alkyl iodides with [1.1.1]propellane, which can produce BCP iodides that are subsequently functionalized. nih.gov These methods could be adapted to incorporate a BCP moiety into the this compound framework.
Further halogenation of the this compound structure can occur either on the aromatic ring or at the α-position to the sulfonyl group. Aromatic methyl ketones can undergo α-halogenation when treated with a sodium halide in the presence of an oxidant like Oxone®. researchgate.net While this applies to ketones, similar principles of enolate or enol-equivalent formation under specific conditions could potentially be applied to the methylene (B1212753) group activated by the adjacent sulfone. For electron-rich aromatic systems, ring bromination is often favored over side-chain halogenation. researchgate.net Electrophilic bromination using N-Bromosuccinimide (NBS) is a common method for introducing bromine atoms.
Structure-Activity Relationship (SAR) Analysis of Sulfone Derivatives
Structure-activity relationship (SAR) analysis is a critical process in drug discovery and agrochemical development. It involves systematically altering the structure of a lead compound and evaluating how these changes affect its biological activity. This analysis provides insights into the key molecular features required for efficacy.
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the type of linker or heterocyclic moiety present.
In a series of antifungal sulfone derivatives containing a 1,3,4-oxadiazole moiety, the substituents on the benzene ring played a significant role. mdpi.com For instance, against the fungus C. mandshurica, a derivative with a 2,6-difluoro substitution (compound 5e) on the phenyl ring showed superior antifungal activity compared to other analogues. mdpi.com Against Botrytis cinerea, the 4-chloro substituted derivative (5d) was found to be the most potent, with an EC₅₀ value of 5.21 µg/mL. researchgate.net This suggests that the electronic properties and position of halogen substituents are crucial for tuning the antifungal spectrum and potency.
In a different series of compounds designed as SLACK potassium channel inhibitors, SAR studies revealed key insights. mdpi.com When examining substituents on a western phenyl ring, 2-methyl and 4-trifluoromethyl analogues were the most potent in their specific set, though still less active than the initial hit compound. mdpi.com The introduction of a highly electronegative pentafluorosulfanyl group (a CF₃ isostere) reduced activity, possibly due to its larger size. mdpi.com Replacing an ether linker with a methyl sulfone (analog 67) resulted in only a slight decrease in potency, indicating that the sulfone group is a well-tolerated and viable linker in this scaffold. mdpi.com
The table below illustrates the impact of different linkers and eastern ring groups on the inhibitory potency of N-(pyrimidin-5-yl)acetamide analogues.
| Compound | Linker | Eastern Group | Potency (% Inhibition @ 10µM) | Source |
|---|---|---|---|---|
| 35 | -O- | -CN | 38.3 | mdpi.com |
| 66 | -N(Me)- | -CN | 59.8 (IC₅₀ = 0.99 µM) | mdpi.com |
| 36 | -O- | -SO₂Me | 75.1 (IC₅₀ = 0.51 µM) | mdpi.com |
| 67 | -N(Me)- | -SO₂Me | 66.4 (IC₅₀ = 0.77 µM) | mdpi.com |
These findings collectively underscore that the sulfone group is a versatile component in molecular design and that systematic substitution on the aromatic rings is a powerful strategy for optimizing biological activity. mdpi.commdpi.com
Isosteric Replacements and Their Impact
Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's properties while retaining its core biological function. nih.govacs.orgprinceton.edu This approach involves substituting atoms or functional groups with others that have similar steric, electronic, or conformational properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. nih.govacs.orgnih.gov For this compound, isosteric replacements can be considered for its three key components: the sulfone group, the benzyl ring, and the ortho-chloro substituent.
The methyl sulfone moiety is a polar, achiral group that acts as a strong hydrogen bond acceptor. researchgate.net Its isosteric replacement can significantly alter a molecule's properties. A common replacement is the corresponding sulfoxide (B87167) , which is structurally similar but introduces a stereogenic center at the sulfur atom and has different hydrogen bonding capabilities. nih.gov In some series of compounds, the bioactivity of sulfoxides has been found to be similar to the corresponding sulfones. nih.gov Another important bioisostere for the sulfone group is the sulfoximine (B86345) moiety. acs.orgchemrxiv.org The replacement of a sulfone with a sulfoximine can disrupt crystal lattice packing, which was shown to significantly improve the aqueous solubility of the kinase inhibitor ceralasertib. acs.orgchemrxiv.org Sulfoximines offer an additional vector for derivatization at the nitrogen atom and can be tuned as a hydrogen-bond donor or acceptor. acs.org
Modifications to the chlorobenzyl portion of the molecule also fall under the principles of isosteric replacement. The chlorine atom itself, an electron-withdrawing group, can be replaced by other halogens or functional groups to fine-tune electronic properties. Structure-activity relationship (SAR) studies on related styryl benzyl sulfones have shown that modifying substituents on the benzyl ring significantly impacts biological activity. nih.gov For instance, the introduction of a 4-chloro or 4-cyano group was found to enhance radioprotective activity, whereas a 4-methoxy or 4-nitro group led to a decrease in activity. nih.gov This suggests that the electronic nature and position of the substituent are critical.
The following table, based on SAR data from related aryl sulfoxides/sulfones, illustrates the impact of such isosteric replacements on the benzyl ring. nih.gov
Table 1. Impact of Isosteric Replacements on the Benzyl Moiety of Aryl Sulfone Derivatives on Biological Activity.
| Original Group (in this compound) | Isosteric Replacement | Position on Benzyl Ring | Observed Impact on Bioactivity nih.gov |
|---|---|---|---|
| -Cl | -CN | para | Enhanced |
| -H | -Cl | para | Enhanced |
| -H | -H | para | Baseline |
| -H | -OCH₃ | para | Decreased |
| -H | -NO₂ | para | Decreased |
Structure-Property Relationship Studies
Influence of Structural Modifications on Electronic Properties
The electronic properties of this compound are dominated by the interplay between the electron-withdrawing chloro substituent and the potent sulfonyl group, which are transmitted through the aromatic ring and the methylene bridge. The sulfonyl group (–SO₂–) itself is strongly electron-withdrawing, primarily through the inductive effect, which significantly influences the acidity of adjacent C-H bonds. researchgate.net
Studies on substituted phenyl phenacyl sulfones have quantified this effect. researchgate.net The acidity of the sulfones was found to have a linear correlation with the Hammett substituent constant (σ), yielding a positive ρ value of +2.01. researchgate.net This large, positive ρ value indicates that the system is highly responsive to substituent changes and that electron-withdrawing groups on the phenyl ring increase the acidity of the carbon alpha to the sulfone group. researchgate.net This increased acidity is due to the stabilization of the resulting carbanion, which is substantially stabilized by pπ-dπ overlap with the sulfur atom. researchgate.net The interaction between the phenyl ring substituents and the sulfur atom is considered to be mainly inductive in nature. researchgate.net
Applying this principle to this compound, the ortho-chloro substituent enhances the electron-withdrawing character of the benzyl group, thereby increasing the acidity of the benzylic protons. Modifications, such as changing the substituent on the phenyl ring, would further modulate this effect.
The following interactive table illustrates how different substituents on the phenyl ring of a model phenyl methyl sulfone system would be predicted to influence the electronic properties at the benzylic position, based on established chemical principles. researchgate.net
Table 2. Predicted Influence of Phenyl Ring Substituents on the Electronic Properties of a Benzyl Methyl Sulfone System.
| Substituent (X) at para-position | Electronic Nature | Predicted Effect on Acidity of Benzylic Protons | Rationale |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Increase | Strong inductive and resonance withdrawal stabilizes the conjugate base. researchgate.net |
| -Cl | Electron-Withdrawing | Increase | Inductive withdrawal increases the electronegativity of the sulfur, stabilizing the carbanion. researchgate.net |
| -H | Neutral | Baseline | Reference compound with no substitution effect. |
| -CH₃ | Electron-Donating | Decrease | Inductive donation destabilizes the conjugate base. |
| -OCH₃ | Electron-Donating (by resonance) | Decrease | Resonance donation destabilizes the conjugate base. |
Impact on Adsorption Behavior
The adsorption of this compound onto a surface is a complex process governed by the distinct properties of its aromatic and sulfonyl components. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating these interactions at a molecular level. nih.govrsc.org
Studies on various organic sulfur compounds have shown that the sulfone group can be a primary site for chemical adsorption. nih.govacs.org DFT calculations on polycyclic aromatic hydrocarbon sheets revealed that the adsorption energy of O₂ on a sulfone group exceeds that of its adsorption on the hydrocarbon sheet itself. nih.govacs.org This indicates that the sulfone moiety can act as a preferential adsorption and reaction site. Energy gap and charge density analyses further suggest that sulfones are more favorable for oxidation reactions compared to other organic sulfur compounds like thiols or thioethers. nih.govacs.org A significant charge transfer often occurs between an adsorbing molecule and the organosulfur compound. nih.gov
The aromatic chlorobenzyl portion of the molecule also plays a crucial role in adsorption, particularly on metallic or other planar surfaces. rsc.orgroyalsocietypublishing.org The interaction is often an interplay of electrostatic forces, charge transfer, and covalent contributions, with dispersion forces being especially critical for aromatic compounds. beilstein-journals.org The π-system of the benzene ring tends to favor a flat orientation on the surface to maximize these interactions. rsc.org The presence and position of substituents like the chloro group can modify the electronic distribution of the ring, thereby altering the strength and nature of the surface interaction. royalsocietypublishing.org
The following table summarizes results from DFT studies on related compounds, illustrating how different functional groups influence adsorption energy on various surfaces.
Table 3. Calculated Binding/Adsorption Energies of Various Organic Compounds on Different Surfaces.
| Adsorbate Molecule | Adsorbent Surface | Calculated Binding/Adsorption Energy (kJ/mol) | Reference |
|---|---|---|---|
| Dibenzothiophene (DBT) | Cu-BTC (MOF) | -27.52 | acs.org |
| Quinoline | Cu-BTC (MOF) | -56.04 | acs.org |
| Indole (B1671886) | Cu-BTC (MOF) | -41.01 | acs.org |
| Water | Cu-BTC (MOF) | -50.27 | acs.org |
| Thiophene | Stepped Cu(100) | ~ -86 | rsc.org |
| Pyridine | Pt-doped Cu(100) | ~ -123 | rsc.org |
Compound Index
Research Applications of O Chlorobenzyl Methyl Sulfone and Its Derivatives
Medicinal Chemistry Research Applications
O-Chlorobenzyl methyl sulfone and its derivatives have emerged as versatile scaffolds in medicinal chemistry, demonstrating a wide array of potential therapeutic applications. Researchers have synthesized and evaluated numerous analogues, exploring their utility in treating infectious diseases, inflammatory conditions, and cancer, as well as their potential as radioprotective agents.
Development of Potential Therapeutic Agents
The core structure of this compound has been a building block for the development of novel compounds with potential therapeutic value. ontosight.ai Its derivatives are being investigated for a range of pharmacological activities, including antibacterial, antiviral, and anticancer effects. ontosight.ai
Derivatives of this compound have shown promise in the fight against tuberculosis. For instance, 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone has been evaluated for its ability to inhibit the replication of Mycobacterium tuberculosis. smolecule.com Research indicates that such compounds have the potential to be developed into a new class of antitubercular agents. smolecule.com The introduction of a sulfone moiety has been explored in various heterocyclic systems for anti-TB activity. nih.govnih.gov In one study, the oxidation of a methylthioether to a sulfone in a pyrido[1,2-a]benzimidazole (B3050246) series resulted in a slight reduction in anti-TB activity, suggesting that the sulfur oxidation state can influence potency. nih.gov Other research on cyanopyridone-based analogues also noted that the presence of a sulfone could be a favorable factor for whole-cell activity against M. tuberculosis. nih.gov
Table 1: Antitubercular Activity of Selected Sulfone Derivatives
| Compound | Target/Organism | Key Findings | Reference |
|---|---|---|---|
| 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone | Mycobacterium tuberculosis | Showed promising results in inhibiting the growth of M. tuberculosis. | smolecule.com |
| Pyrido[1,2-a]benzimidazole sulfone derivative (Compound 5) | Mycobacterium tuberculosis | MIC MABA = 1.0 µg mL−1. Oxidation from methylthioether caused a small reduction in activity. | nih.gov |
| Cyanopyridone sulfone derivative (Compound 14) | Mycobacterium tuberculosis | Oxidation of the corresponding sulfoxide (B87167) to a sulfone partially restored antimycobacterial activity. | nih.gov |
The potential for sulfone derivatives to act as fever-reducing agents has also been a subject of investigation. Animal models with induced fever have been used to study the antipyretic effects of compounds like 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone. smolecule.com These studies have shown that the compound can have a significant antipyretic effect, reducing body temperature in test subjects. smolecule.com The broader class of imidazole (B134444) derivatives, to which this compound belongs, has been reported to exhibit various biological activities, including antipyretic effects. smolecule.com
A significant area of research has focused on the cytoprotective effects of α,β-unsaturated aryl sulfones, a class that includes derivatives of this compound. google.com These compounds have been found to protect normal cells from the cytotoxic effects of anticancer chemotherapeutics, particularly mitotic phase cell cycle inhibitors and topoisomerase inhibitors. google.com The mechanism appears to involve inducing a reversible resting state in normal cells, making them less susceptible to the damage caused by chemotherapy. google.com
Notably, these sulfone derivatives also exhibit selective cytotoxicity towards tumor cells. google.comgoogleapis.com This dual activity—protecting normal cells while being toxic to cancer cells—makes them particularly interesting candidates for enhancing the therapeutic index of conventional cancer treatments. google.com Research has explored the use of compounds like (E)-4-carboxystyryl-4-chlorobenzyl sulfone for this purpose. google.com
The anti-inflammatory potential of this compound derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Benzimidazole derivatives, in particular, have been shown to interact with and inhibit COX enzymes. nih.gov
Research into indole-based derivatives has also yielded promising COX-2 inhibitors. For example, 1-(4-Chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated significant COX-2 inhibitory activity. researchgate.net Molecular modeling studies suggest that the methyl sulfone group of these molecules can align with the carboxylic group of known NSAIDs within the active site of COX-2, forming crucial interactions with key amino acid residues. mdpi.com This selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. osf.io
Table 2: COX-2 Inhibitory Activity of Selected Sulfone Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| 1-(4-Chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole (4d) | 0.15 | 96.00 | researchgate.net |
| 1-Benzyl-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole (4b) | 0.11 | 107.63 | researchgate.net |
| 1-(4-Methylbenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole (4c) | 0.20 | 40.5 | researchgate.net |
| 1-(4-Fluorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole (4a) | 0.18 | 51.16 | researchgate.net |
Derivatives of this compound, particularly α,β-unsaturated aryl sulfones like benzyl (B1604629) styryl sulfones, have been extensively studied for their ability to protect normal cells from the damaging effects of ionizing radiation. googleapis.comnih.govgoogleapis.com These compounds have shown significant radioprotective properties both in vitro and in vivo. nih.govresearchgate.net
One notable derivative, known as Ex-Rad (ON 01210.Na), has been developed as a potential radioprotector and mitigator of radiation injuries. nih.govresearchgate.netresearchgate.net Studies have shown that Ex-Rad can enhance the survival of cells exposed to radiation. nih.gov For instance, pretreatment of human umbilical vein endothelial cells (HUVECs) with a derivative, compound 5a, dramatically enhanced their survival after 5 Gy of irradiation. nih.gov The mechanism of action is thought to involve the attenuation of the DNA damage response and upregulation of cell survival pathways like the PI3-Kinase/AKT pathway. mdpi.com Furthermore, Ex-Rad is believed to interfere with p53-dependent apoptosis, a key pathway in radiation-induced cell death. nih.gov
Research has also demonstrated the efficacy of these compounds when administered orally, which holds significant promise for their use as a countermeasure in radiological emergencies. researchgate.net
Table 3: Radioprotective Effects of Selected Sulfone Derivatives
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| Compound 5a (benzyl styryl sulfone analog) | Human Umbilical Vein Endothelial Cells (HUVECs) | Pre-treatment with 0.1 μM of 5a dramatically enhanced cell survival after 5 Gy irradiation. | nih.gov |
| Ex-Rad (ON 01210.Na) | Mice | Showed significant survival advantage and hematopoietic protection after oral administration prior to irradiation. | researchgate.net |
| Recilisib (a chlorobenzyl sulfone derivative) | Mouse and Human Bone Marrow Cells | Protects cells from radiation-induced damage by up-regulating the PI3-Kinase/AKT pathway. | mdpi.com |
| Ex-Rad (ON 01210.Na) | Nonhuman Primates | Alleviated alterations in biochemical pathways related to inflammation and oxidative stress after radiation exposure. | nih.gov |
Evaluation of Antimicrobial and Antifungal Potential
The sulfone functional group is a critical pharmacophore in the development of new antimicrobial and antifungal agents. mdpi.comresearchgate.net Research has shown that derivatives of this compound, and sulfones containing similar structural motifs, exhibit significant activity against a range of plant and human pathogens.
A study on 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, a derivative, reported notable antibacterial properties. researchgate.net This compound demonstrated a more potent inhibitory effect against Pseudomonas aeruginosa than the reference drug ampicillin (B1664943) and was also highly effective against Klebsiella pneumoniae and drug-resistant Bacillus subtilis. researchgate.net
In the realm of agricultural science, sulfone derivatives are extensively studied for their potential to manage crop diseases. mdpi.comnih.gov A series of novel sulfone compounds incorporating a 1,3,4-oxadiazole (B1194373) moiety displayed broad-spectrum antifungal activity against eight different plant pathogenic fungi. mdpi.comresearchgate.net For instance, at a concentration of 50 µg/mL, compounds with specific substitutions on the benzyl ring, such as 2,6-difluoro substitution, achieved nearly complete inhibition (98.8%) of Fusarium oxysporum growth. mdpi.comresearchgate.net Similarly, derivatives containing a 1,2,4-triazolo[4,3-a]pyridine moiety have been synthesized and tested. acs.orgtandfonline.com Compound K3 from this series showed significant activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, with an EC50 value of 1.5 mg/L. acs.org
The introduction of different heterocyclic rings attached to the sulfone core is a common strategy to enhance antimicrobial potency. nih.govscirp.org Pyrazolopyrimidine derivatives containing a phenylsulfonyl group have been synthesized and evaluated, with some compounds showing antimicrobial activity that exceeds that of reference drugs. nih.gov Interestingly, researchers found that derivatives containing a single sulfone group were more effective against the tested bacteria and fungi than those containing two sulfone groups. nih.gov
Below is a table summarizing the antimicrobial and antifungal activities of selected sulfone derivatives.
| Compound/Derivative Class | Target Organism | Finding | Reference |
| 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | More inhibitory effect than ampicillin. | researchgate.net |
| 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole | Klebsiella pneumoniae, Bacillus subtilis (drug-resistant) | Found to be potent against these microorganisms. | researchgate.net |
| Sulfone derivatives with 1,3,4-oxadiazole moiety (e.g., compound 5e) | Fusarium oxysporum | 98.8% inhibition at 50 µg/mL. | mdpi.comresearchgate.net |
| Sulfone derivatives with 1,3,4-oxadiazole moiety (e.g., compound 5f) | Botrytis cinerea | EC50 value of 8.03 µg/mL. | mdpi.com |
| 8-chloro-3-((2,6-difluorobenzyl)sulfonyl)- mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine | Rhizotonia cerealis, Helminthosporium maydis | 78.6% and 76.4% inhibition, respectively, at 50 µg/mL. | tandfonline.com |
| Sulfone derivative K3 with 1,2,4-triazolo[4,3-a]pyridine moiety | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 value of 1.5 mg/L. | acs.org |
| Pyrazolopyrimidine derivatives with phenylsulfonyl group | Various bacteria and fungi | Several derivatives showed activity exceeding the reference drug. | nih.gov |
Modulators of Biological Pathways and Molecular Interactions
Derivatives of this compound are investigated as modulators of biological pathways, leveraging their structural features to interact with specific molecular targets. The design of novel pesticides, for example, has been based on the sulfonylurea receptor protein-binding site, indicating the importance of the sulfone group in molecular recognition and interaction. nih.govacs.org
The interaction of sulfone-containing compounds with biological receptors can modulate cellular responses. smolecule.com For example, the binding of certain indole (B1671886) derivatives containing a methyl sulfone group to the COX-2 enzyme active site involves hydrogen bonds with key amino acid residues like Arg120, Ser353, and Tyr355, as well as van der Waals contacts with others. mdpi.com This detailed molecular interaction leads to the inhibition of the enzyme's activity, thereby modulating the inflammatory pathway.
Furthermore, research into trypanothione (B104310) synthetase (TryS) inhibitors for Trypanosoma brucei has identified pharmacophores where a sulfone group can act as a key component. nih.gov In these models, the sulfone group often serves as a hydrogen bond acceptor, contributing to the binding affinity of the inhibitor to the enzyme's active site. nih.gov Such interactions are crucial for disrupting the parasite's unique thiol metabolism pathway, which is essential for its survival. nih.gov The ability of these compounds to interfere with specific metabolic pathways is a central focus of their development as therapeutic agents. google.com
Enzyme Inhibitor Research (e.g., Specific Enzyme Targets)
The sulfone moiety is integral to a class of molecules actively researched as enzyme inhibitors. researchgate.net Derivatives of chlorobenzyl sulfones are part of this research, targeting a variety of enzymes implicated in disease and crop science.
One significant area of research is the inhibition of cyclooxygenase (COX) enzymes. Studies on indole-2-amides have identified compounds with a methyl sulfone group that show high selectivity for COX-2 over COX-1. mdpi.com The methyl sulfone group in these molecules is positioned to mimic the carboxylic group of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, allowing it to form critical hydrogen bonds within the enzyme's active site. mdpi.com
In the field of agrochemicals, sulfone derivatives have been identified as potent enzyme inhibitors. For instance, thiobencarb (B1683131) sulfoxide and thiobencarb sulfone, which are metabolites of the herbicide thiobencarb and are structurally related to chlorobenzyl methyl sulfones, are powerful inhibitors of very-long-chain fatty acid elongase (VLCFAE). researchgate.net This enzyme is crucial for the biosynthesis of very-long-chain fatty acids in plants. Its inhibition disrupts plant development, which is the herbicidal mode of action. researchgate.net
Research has also targeted enzymes in pathogens. In the pursuit of new treatments for African trypanosomiasis, inhibitors of trypanothione synthetase (TryS) have been developed. nih.gov Screening of compound libraries has yielded hit series where the sulfone group is a key structural feature for achieving potent inhibition of this essential parasite enzyme. nih.gov
Below is a table detailing specific enzyme targets for sulfone derivatives.
| Enzyme Target | Derivative Class / Compound | Research Finding | Reference |
| Cyclooxygenase-2 (COX-2) | Indole-2-amides with methyl sulfone group | The methyl sulfone group forms key hydrogen bonds in the active site, leading to selective inhibition. | mdpi.com |
| Very-long-chain fatty acid elongase (VLCFAE) | Thiobencarb sulfone | Potently inhibited VLCFAE activity in microsomal fractions of etiolated barnyard millet seedlings. | researchgate.net |
| Trypanothione Synthetase (TryS) | Indazole derivatives | Hit series identified with IC50 values <100 nM against T. brucei TryS. | nih.gov |
| Aurora kinases | 2,4-disubstituted phthalazinones | A derivative exhibited potent antiproliferation against five carcinoma cell lines with IC50 values from 2.2-4.6 μM. | osf.io |
Agrochemical Research Applications
Role as Intermediates in Agrochemical Synthesis
This compound and related sulfone compounds are valuable intermediates in the synthesis of agrochemicals. ontosight.aiontosight.ai The chemical stability of the sulfone group, combined with the reactivity of the chlorobenzyl moiety, makes these compounds versatile building blocks for creating more complex and biologically active molecules for crop protection. ontosight.aidokumen.pub
The synthesis of novel fungicides and bactericides often involves the incorporation of a sulfone core. mdpi.comacs.org For example, a series of sulfone derivatives containing a 1,2,4-triazolo[4,3-a]pyridine moiety, designed for agricultural applications, were synthesized from precursor molecules. tandfonline.com Similarly, new sulfone derivatives containing 1,3,4-oxadiazole/thiadiazole moieties have been created to discover lead compounds with high antibacterial activity against phytopathogens. mdpi.comnih.gov The synthesis process often involves oxidizing a corresponding sulfide (B99878) or reacting a sulfonyl chloride with a nucleophile to install the key sulfone group. ontosight.aigoogle.com These synthetic routes allow for the systematic modification of the molecule to optimize biological activity.
Herbicide Metabolite Studies
Chlorobenzyl methyl sulfone is a known metabolite of the thiocarbamate herbicide thiobencarb (also known as benthiocarb), which is used to control grasses and broadleaf weeds in rice cultivation. researchgate.netepa.gov When thiobencarb is applied in the environment, it undergoes degradation in soil and metabolic transformation in organisms.
Studies on the environmental fate of thiobencarb have identified 4-chlorobenzyl methyl sulfone (the para-isomer) as a major metabolite in soil under both aerobic and anaerobic conditions. psu.edu In one study, it reached a maximum concentration of five percent of the applied dose before degrading further. psu.edu
Metabolism studies in rats administered with thiobencarb also identified 4-chlorobenzyl methyl sulfone as one of the metabolites detected in urine and feces, although it represented less than 10% of the administered dose. epa.govnih.gov The European Food Safety Authority has noted that the metabolite 4-chlorobenzyl methyl sulfone is considered a relevant residue in rice grain for risk assessment purposes. cabidigitallibrary.org
Furthermore, the metabolism of the herbicide clomazone, which contains a 2-chlorobenzyl moiety, involves cleavage that can lead to related metabolites. nih.gov The study of these metabolic pathways is crucial for understanding the herbicide's mode of action, environmental persistence, and potential for crop selectivity or weed resistance. bioone.org
Research into Acaricidal Activity
Sulfone and sulfonate derivatives are recognized classes of compounds with significant acaricidal (miticidal) activity. aensiweb.com Research in this area aims to develop new agents to control mite populations, such as the two-spotted spider mite (Tetranychus urticae), which are major agricultural pests.
A study focused on designing chitin (B13524) synthesis inhibitors based on the sulfonylurea receptor protein-binding site led to the synthesis of novel oxazolines containing sulfone and sulfoxide groups. nih.govacs.org Many of these compounds displayed excellent acaricidal activities against the larvae and eggs of the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.govacs.org Notably, some of the synthesized sulfone derivatives exhibited higher activity than the commercial acaricide etoxazole (B1671765) at the same concentration. nih.govacs.org
Another study compared the acaricidal activity of a series of sulfonate and thiosulfonate derivatives. aensiweb.com The results showed that most of the synthesized compounds had good activity against adult and larval stages of the two-spotted spider mite. aensiweb.com This research highlights that the sulfur-containing functional group is key to the observed biological activity.
The table below summarizes findings from research into the acaricidal activity of sulfone derivatives.
| Compound/Derivative Class | Target Mite | Research Finding | Reference |
| Oxazolines with sulfone groups (e.g., I-4, II-3, II-4) | Tetranychus cinnabarinus (larvae and eggs) | Displayed higher activity than commercial etoxazole at 2.5 mg L⁻¹. | nih.govacs.org |
| Sulfonate and thiosulfonate derivatives | Tetranychus urticae (adults and larvae) | Most synthesized compounds showed good acaricidal activity. | aensiweb.com |
| Thiosulfonate derivatives | Tetranychus urticae (eggs) | Were more active than the corresponding sulfonate derivatives. | aensiweb.com |
Materials Science and Catalysis Research
The unique chemical structure of this compound, characterized by the stable sulfonyl group and the reactive chlorobenzyl moiety, makes it a compound of interest in materials science and catalysis. ontosight.ai
Investigation in Novel Material Development
The sulfone group is integral to various polymers and specialty materials due to its high stability. researchgate.net Research has explored the incorporation of sulfone derivatives into new materials to leverage these properties. One specific area of investigation is in the field of nonlinear optics (NLO). A derivative, 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, was synthesized and studied for its NLO properties. Computational analysis of its first hyperpolarizability suggested that the compound could be a promising candidate for development as an NLO material, which has applications in technologies like optical data storage and telecommunications. researchgate.net
Exploration of Catalytic Properties
While this compound is not typically a catalyst itself, it serves as a valuable substrate in catalytic reactions designed to synthesize other important chemicals. For example, research has demonstrated the use of cobalt-based catalysts for the oxidative cleavage and ammoxidation of various organosulfur compounds, including benzyl methyl sulfone. nih.gov Such catalytic processes allow for the transformation of stable sulfones into more versatile chemical intermediates like nitriles and amides under specific reaction conditions. nih.gov This highlights the compound's role in catalyst-driven synthetic strategies, enabling the creation of diverse molecules from sulfur-containing feedstocks. nih.gov
Functional Organic Materials Research
The development of functional organic materials often relies on molecular building blocks that can impart specific properties. The sulfone group is recognized for its utility in creating such materials. researchgate.net Diarylmethyl sulfones, a class to which this compound is related, are considered useful intermediates for synthetic applications due to the reactivity of the carbanions activated by the sulfonyl group. researchgate.net
Research into a derivative, 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, has provided insights into its potential as a functional material. Spectroscopic and computational studies have analyzed its molecular structure and vibrational properties, confirming its synthesis and revealing how its structure interacts with surfaces, which is crucial for material applications. researchgate.net The investigation into its potential as an NLO material is a prime example of its application in functional organic materials research. researchgate.net
Environmental Fate and Degradation Research
Pathways of Environmental Transformation
The environmental transformation of o-chlorobenzyl methyl sulfone is primarily understood in the context of it being a degradation product of other chemical compounds, such as the herbicide thiobencarb (B1683131). Research into its specific environmental pathways is often linked to the fate of its parent compounds.
Specific studies on the hydrolysis of this compound are not extensively documented in publicly available research. However, information on related compounds provides some insight. For instance, the parent compound thiobencarb is noted to be stable to hydrolysis in sterile aqueous solutions at various pH levels. epa.govepa.gov In contrast, a structurally related compound, o-chlorobenzyl chloride (OCBC), undergoes hydrolysis to form o-chlorobenzyl alcohol with half-lives of approximately 33 to 36 hours in aqueous environments at 25°C, across a pH range of 4.0 to 9.0. oecd.org Given that this compound is a sulfone, it is expected to be relatively stable to hydrolysis under typical environmental conditions. ontosight.ai
Information on the direct biodegradation of this compound is limited. Its formation is noted as a step in the degradation pathway of the herbicide orbencarb. oecd.org Studies on o-chlorobenzyl chloride (OCBC) have shown that while it is not readily biodegradable, it can be transformed abiotically to o-chlorobenzyl alcohol, which then undergoes slow biotransformation. oecd.org An inherent biodegradability test on OCBC did show that it is biodegradable with adapted industrial sludge. oecd.org
The biodegradation of pesticides is a complex process influenced by various biotic and abiotic factors. researchgate.net Microorganisms play a crucial role in the breakdown of chlorinated organic compounds. researchgate.net The degradation of complex pesticides often involves multiple steps and the formation of various intermediates. nih.gov For instance, the herbicide thiobencarb, from which this compound can be derived, degrades more rapidly in non-sterile water/sediment systems compared to sterile ones, highlighting the role of microbial action. ca.gov
Direct research on the photodegradation of this compound is not widely available. However, the photodegradation of its parent and related compounds has been studied. Thiobencarb, for example, undergoes photodegradation, a process that is significantly faster in the presence of a photosensitizer like acetone. epa.govepa.gov The reaction with photochemically generated hydroxyl (OH) radicals is a likely pathway for the degradation of such compounds in natural waters. ca.gov
For the related compound o-chlorobenzyl chloride (OCBC), the estimated half-life for its reaction with OH radicals in the air is 103 hours. oecd.org Sunlight is a key driver of photodegradation for many pesticides on plant and soil surfaces. researchgate.net The specific mechanisms can include direct photolysis or photosensitized reactions. uc.pt
Metabolite Identification and Quantification in Environmental Matrices
This compound is primarily identified as a metabolite of the herbicide thiobencarb in various environmental and biological systems. psu.edu
As a degradation product of thiobencarb, this compound has been detected in soil and potentially in water and sediment where thiobencarb has been applied. In soil studies of thiobencarb, this compound was found as a metabolite, although often in smaller quantities compared to other degradation products like thiobencarb sulfoxide (B87167). psu.edu For example, in one study, the maximum residue level of 4-chlorobenzyl methyl sulfone (a related isomer) reached 0.05 ppm three days after the application of thiobencarb. psu.edu The persistence and distribution of these metabolites are influenced by factors such as soil type and moisture content. psu.edu
The table below summarizes findings from a study on thiobencarb degradation in soil, indicating the detection of a related sulfone metabolite.
| Analyte | Maximum Residue Level (ppm) | Time to Maximum Residue |
| Thiobencarb Sulfoxide | 0.24 | 3 days |
| 4-chlorobenzyl methyl sulfone | 0.05 | 3 days |
Data from a study on thiobencarb degradation in soil. psu.edu
This compound has been identified as a metabolite in animal tissues following exposure to thiobencarb. In studies on rats, 4-chlorobenzyl methyl sulfone (an isomer) was detected as a minor metabolite in urine and feces, accounting for less than 10% of the administered dose of thiobencarb. epa.govca.govnih.govepa.gov
Analytical methods have been developed for the determination of chlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues. nih.gov These methods, often utilizing gas chromatography with electron-capture detection (GC-ECD), are crucial for separating and quantifying these compounds in complex biological matrices like fish tissue and marine mammal adipose tissue. nih.gov
The table below presents metabolites of thiobencarb identified in rat studies, including the sulfone derivative.
| Metabolite | Percentage of Administered Dose |
| 4-chlorohippuric acid | 74-81% (in urine) |
| 4-chlorobenzyl methyl sulfoxide | <10% |
| 4-chlorobenzyl methyl sulfone | <10% |
| des-ethyl thiobencarb | <10% |
| 4-chlorobenzoic acid | <10% |
Data from studies on thiobencarb metabolism in rats. nih.govepa.gov
Environmental Distribution and Persistence Modeling
The environmental distribution and persistence of this compound are not extensively documented in scientific literature. lgcstandards.com However, insights can be drawn from studies on structurally similar compounds, particularly its isomer, 4-chlorobenzyl methyl sulfone, which is a known degradation product of the herbicide thiobencarb. psu.edu The environmental behavior of sulfone compounds, especially those derived from pesticides, is influenced by their physicochemical properties, which dictate their partitioning between soil, water, and air, and their susceptibility to degradation processes.
Modeling studies often utilize parameters such as soil adsorption coefficients (Koc), water solubility, and vapor pressure to predict the environmental distribution of a chemical. For sulfone metabolites of pesticides, it has been observed that they can be more persistent than the parent compounds. diva-portal.org For instance, research on the insecticide terbufos (B1683085) and its sulfoxide and sulfone metabolites showed that the sulfone was more persistent in natural and distilled water compared to the parent compound. tandfonline.com Similarly, studies on the insecticide phorate (B1677698) indicated that its sulfone metabolite was the most persistent in both sand and muck soils. cambridge.org
The mobility of sulfone compounds in soil is also a critical factor in their environmental distribution. The mobility of terbufos sulfone in soil was found to be greater than the parent compound, which aligns with its lower adsorption to soil particles. tandfonline.com In contrast, the sulfone metabolite of fensulfothion (B1672535) was found to be less mobile than the parent compound. tandfonline.com These findings suggest that the environmental distribution and persistence of this compound would likely be influenced by the specific characteristics of the soil and aquatic environments it enters.
Table 1: General Environmental Behavior of Structurally Related Sulfone Compounds
| Compound/Class | Parent Compound | Persistence Characteristics | Mobility in Soil | Reference |
| 4-Chlorobenzyl methyl sulfone | Thiobencarb | Detected as a residue in soil, suggesting some degree of persistence. | Primarily found in the 0-5 cm depth of soil. | psu.edu |
| Terbufos sulfone | Terbufos | More persistent in natural and distilled water than the parent compound. | Higher mobility in soil compared to the parent compound. | tandfonline.com |
| Phorate sulfone | Phorate | Most persistent metabolite in sand and muck soils. | Data not specified, but persistence implies potential for accumulation. | cambridge.org |
| Fensulfothion sulfone | Fensulfothion | Data on persistence not detailed, but mobility is a key factor. | Less mobile in soil compared to the parent compound. | tandfonline.com |
| Methylsulfonyl-PCBs and 3-MeSO2-DDE | PCBs and DDT | More persistent than their parent compounds in guillemot eggs. | Data not applicable. | diva-portal.org |
This table provides an overview of the environmental behavior of sulfones related to this compound, offering insights into its potential persistence and mobility.
Assessment of Pesticide Transformation Products
This compound itself can be considered a potential transformation product of certain precursor pesticides, although specific examples are not well-documented. The assessment of pesticide transformation products is a critical aspect of environmental risk assessment because these products can sometimes be more toxic or persistent than the original pesticide. whiterose.ac.uk The formation of sulfone metabolites is a known transformation pathway for several organophosphate and thiocarbamate pesticides. psu.edutandfonline.comtandfonline.comepa.gov
A key example of a structurally related compound is 4-chlorobenzyl methyl sulfone, which has been identified as a transformation product of the herbicide thiobencarb in soil. psu.edu In a study on thiobencarb metabolism in soil, 4-chlorobenzyl methyl sulfone was detected as a residue, reaching a maximum concentration of 0.05 ppm three days after application. psu.edu The presence of this sulfone indicates that it is formed under environmental conditions and can persist for a period of time.
The process of pesticide degradation can be influenced by both biotic and abiotic factors. academicjournals.org Microbial degradation plays a significant role in the breakdown of many pesticides in the soil. nih.govscirp.org Abiotic processes such as hydrolysis and photolysis can also contribute to the transformation of pesticides. scispace.com For instance, the degradation of the herbicide rimsulfuron, a sulfonylurea compound, is influenced by hydrolysis. researchgate.net
The formation of sulfones can also occur during water treatment processes. Studies have shown that the chlorination of certain organophosphate pesticides, such as disulfoton, can lead to the formation of their corresponding sulfones. nih.govresearchgate.net This highlights the importance of monitoring for such transformation products in drinking water.
Table 2: Formation of Sulfone Transformation Products from Pesticides
| Parent Pesticide | Sulfone Transformation Product | Environment/Process | Key Findings | Reference |
| Thiobencarb | 4-Chlorobenzyl methyl sulfone | Soil | Detected as a metabolite in soil after thiobencarb application. | psu.edu |
| Disulfoton | Disulfoton-oxon-sulfone | Chlorinated Water | Formed during the chlorination of drinking water. | nih.govresearchgate.net |
| Terbufos | Terbufos sulfone | Soil and Water | A persistent metabolite formed from the parent insecticide. | tandfonline.com |
| Phorate | Phorate sulfone | Soil | A persistent oxidation product of the parent insecticide. | cambridge.org |
| Fensulfothion | Fensulfothion sulfone | Soil and Water | A metabolite with different mobility characteristics than the parent. | tandfonline.com |
| Methiocarb (B1676386) | Methiocarb sulfone | Water (Chlorine Dioxide Treatment) | A by-product of the reaction between methiocarb and chlorine dioxide. | mdpi.com |
This table illustrates the formation of various sulfone compounds as transformation products of different pesticides under various environmental and treatment conditions.
Advanced Analytical Methodologies in Sulfone Research
Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating o-Chlorobenzyl methyl sulfone from complex mixtures, enabling its subsequent detection and quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase.
The choice of detector is critical for achieving the desired sensitivity and selectivity. The Flame Ionization Detector (FID) is a common general-purpose detector that responds to a wide range of organic compounds. For enhanced sensitivity towards halogenated compounds such as this compound, the Electron Capture Detector (ECD) is often preferred due to its high selectivity for electrophilic substances.
Table 1: GC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5, HP-1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C |
| Detector | ECD or FID |
| Carrier Gas | Nitrogen or Helium |
High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile compounds or when derivatization is not desirable. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of this compound is achieved based on its differential partitioning between the two phases.
Reverse-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common mode for the analysis of sulfones. Detection is typically accomplished using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light.
Table 2: HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 220 nm |
| Injection Volume | 20 µL |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for qualitative analysis, reaction monitoring, and preliminary sample screening. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, resulting in their separation. The separated spots can be visualized under UV light.
For the preparative separation and purification of this compound from reaction mixtures or complex samples, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a solid adsorbent (stationary phase), and the sample is loaded onto the top. A solvent (mobile phase) is then passed through the column, eluting the components at different rates based on their affinity for the stationary phase. Fractions of the eluent are collected, and those containing the purified sulfone can be identified by techniques like TLC or GC.
Spectroscopic Analytical Methods (as applied to quantitative/qualitative analysis)
Spectroscopic methods are indispensable for both the qualitative confirmation and quantitative measurement of this compound.
Ultraviolet (UV) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb UV radiation. The presence of the chlorobenzyl group in this compound results in a characteristic UV absorption spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at a specific wavelength (λmax), its concentration can be determined. This method is often employed in conjunction with HPLC, where a UV detector is used to quantify the compound as it elutes from the column.
Infrared Spectral Differentiation
Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of sulfone compounds, providing diagnostic absorption bands that facilitate their differentiation. For this compound, the IR spectrum is characterized by specific vibrations corresponding to its constituent functional groups: the sulfonyl group (SO₂), the substituted benzene (B151609) ring, and the methyl group.
The most prominent features in the IR spectrum of a sulfone are the symmetric and asymmetric stretching vibrations of the SO₂ group. These are typically strong and sharp bands, appearing in well-defined regions of the spectrum. cdnsciencepub.com The asymmetric stretch is found at a higher wavenumber, generally in the 1290-1370 cm⁻¹ range, while the symmetric stretch appears in the 1120-1185 cm⁻¹ region. cdnsciencepub.comkuleuven.be The presence of these two intense absorptions provides strong evidence for the sulfonyl moiety.
Vibrations associated with the ortho-substituted chlorobenzyl group also provide key information. The C-Cl stretching vibration for a chlorobenzene (B131634) derivative is typically observed in the fingerprint region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring itself are found in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring (ortho- in this case) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can help confirm the substitution pattern.
The methyl group attached to the sulfonyl moiety will exhibit symmetric and asymmetric C-H stretching and bending vibrations, further confirming the complete structure of this compound.
Interactive Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1290 - 1370 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1120 - 1185 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |
| Alkyl (CH₃) | C-H Stretch | 2850 - 2960 | Medium |
| Chloro-Aromatic | C-Cl Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry for Trace Analysis and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for the trace analysis and metabolite profiling of this compound, particularly in complex matrices such as environmental or biological samples. wikipedia.org Its high sensitivity and selectivity allow for the detection and quantification of the compound at very low concentrations. gcms.cz When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), GC-MS or LC-MS provides robust analytical methods for identifying the parent compound and its potential metabolites. nih.gov Metabolite profiling studies, for instance, have successfully identified related compounds like 4-chlorobenzyl methyl sulfoxide (B87167) and -sulfone as metabolites of the herbicide thiobencarb (B1683131). nih.gov
Electron-Capture Negative Ion Mass Spectrometry (SIM)
For electrophilic compounds like this compound, Electron-Capture Negative Ion Mass Spectrometry (ECNI-MS) is a particularly powerful ionization technique. gcms.cz ECNI is known for its exceptional sensitivity and selectivity for molecules containing electronegative atoms, such as the chlorine atom in this sulfone. researchgate.netunimib.it The process typically involves the capture of low-energy thermal electrons by the analyte molecule, which can lead to the formation of a molecular anion (resonance electron capture) or fragment ions (dissociative electron capture). wikipedia.orggcms.cz
In the case of this compound, the dissociative electron capture pathway is likely to be significant, yielding characteristic negatively charged fragments. unimib.it This process results in spectra with low background noise and high signal intensity for the target analyte, making it ideal for trace-level detection. unimib.it The high degree of selectivity can also help distinguish between certain isomers that may not be differentiable by standard electron ionization (EI) mass spectrometry. wikipedia.org
When operated in Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte. This further enhances sensitivity and specificity, allowing for the quantification of this compound at ultra-trace levels, such as parts-per-trillion (ppt), in complex samples. unimib.it
Interactive Table 2: Plausible Ion Fragments in ECNI Mass Spectrometry of this compound
| Ion Description | Plausible m/z (mass-to-charge ratio) | Formation Pathway |
| Molecular Ion | 204/206 | Resonance Electron Capture |
| Fragment (Loss of CH₃) | 189/191 | Dissociative Electron Capture |
| Chlorobenzyl Anion | 125/127 | Dissociative Electron Capture |
| Chloride Ion | 35/37 | Dissociative Electron Capture |
Note: The presence of chlorine results in characteristic isotopic patterns (¹²C₇H₆³⁵Cl and ¹²C₇H₆³⁷Cl) with an approximate 3:1 intensity ratio, aiding in identification.
Method Validation and Performance Metrics (e.g., Recovery, Detection Limits)
The validation of any analytical method developed for this compound is critical to ensure the reliability and accuracy of the results. europa.eu Method validation is performed by assessing several key performance metrics, including recovery, precision (repeatability), linearity, and limits of detection (LOD) and quantification (LOQ). nih.gov These metrics are especially important for multi-residue methods used in monitoring programs for food and environmental safety. europa.eu
Recovery is a measure of the analytical method's accuracy and is determined by analyzing samples spiked with a known concentration of the analyte. For pesticide residue analysis, which serves as a proxy for this type of compound, mean recovery values are generally considered acceptable if they fall within the 70-120% range. nih.goveurl-pesticides.eu
Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. A common acceptance criterion for the precision of trace residue analysis is an RSD of ≤20%. nih.gov
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net For trace analysis using sensitive techniques like GC-MS or LC-MS/MS, LOQs are often in the range of 0.001 to 0.01 mg/kg, depending on the matrix and instrumentation. nih.gov
Interactive Table 3: Typical Performance Metrics for a Validated Analytical Method
| Performance Metric | Typical Value/Range | Description |
| Mean Recovery | 70% - 120% | The percentage of the known amount of analyte detected by the method. eurl-pesticides.eu |
| Precision (RSD) | ≤ 20% | The relative standard deviation of results from multiple analyses of the same sample. nih.gov |
| Linearity (R²) | > 0.990 | The correlation coefficient of the calibration curve, indicating how well the response relates to concentration. nih.gov |
| Limit of Detection (LOD) | ~0.001 - 0.005 mg/kg | The lowest analyte concentration the method can reliably detect. researchgate.net |
| Limit of Quantification (LOQ) | ~0.005 - 0.01 mg/kg | The lowest analyte concentration the method can quantify with acceptable precision and accuracy. nih.govresearchgate.net |
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Strategies and Reagents
The development of novel and efficient synthetic methodologies is crucial for advancing the study and application of o-chlorobenzyl methyl sulfone and its analogs. Future research will likely focus on strategies that offer improved yields, stereoselectivity, and functional group tolerance, while also adhering to the principles of green chemistry.
Recent years have seen the emergence of innovative approaches for constructing sulfone-containing molecules. For instance, new reagents have been developed to facilitate the rapid formation of heteroaromatic methyl sulfones from reactions with various bis-nucleophiles. chemrxiv.org Strategies involving Diels-Alder reactions and ring-rearrangement metathesis (RRM) are being explored to create complex polycyclic sulfone derivatives from simple, commercially available starting materials. d-nb.infobeilstein-journals.org These methods allow for the assembly of intricate molecular architectures that were previously difficult to access. beilstein-journals.org
Furthermore, metal-free and photocatalytic methods are gaining traction for the synthesis of cyclic sulfone compounds. nih.gov These approaches are considered more environmentally friendly and cost-effective. nih.gov For example, radical-initiated, three-component cascade reactions have been developed to produce structurally diverse cyclic sulfones. nih.gov Additionally, modern strategies are moving beyond classical nucleophilic substitution reactions, incorporating more sophisticated coupling techniques to synthesize thioether-linked compounds which can then be oxidized to sulfones. The exploration of fluorination and fluoroalkylation techniques also represents a significant area of growth, aiming to incorporate fluorine atoms into sulfone-containing molecules to modulate their properties. cas.cn
Future efforts will likely concentrate on optimizing these new strategies and discovering novel reagents to expand the accessible chemical space of sulfone derivatives, including those related to this compound.
Deeper Mechanistic Understanding through Advanced Computational Studies
Advanced computational chemistry is becoming an indispensable tool for gaining a deeper understanding of the mechanistic intricacies of reactions involving sulfones and for predicting their properties. Quantum chemistry calculations and molecular dynamics simulations are being employed to elucidate reaction pathways, predict molecular properties, and guide the design of new experiments. tandfonline.comresearchgate.net
Density Functional Theory (DFT) is a powerful method used to investigate the thermodynamic and electronic aspects of polymerization processes involving sulfone monomers. nih.gov For example, it has been used to study the conversion of polycarbonates into poly(aryl ether sulfone)s, helping to determine the role of metal salts in the depolymerization/repolymerization process. pnas.org Such computational insights are vital for designing more economic recycling and synthesis methods. pnas.org
Molecular docking and molecular dynamics simulations are also being used to study the interactions of sulfone derivatives with biological targets. tandfonline.comworldscientific.com These studies can predict the binding affinity and mode of interaction of sulfone-containing molecules with enzymes and receptors, which is crucial for the design of new therapeutic agents. tandfonline.commdpi.com For instance, computational studies have been used to investigate the binding of sulfone derivatives to the ATPase domain of human topoisomerase IIα, a key target in cancer therapy. tandfonline.com
In the realm of materials science, computational methods are used to predict the oxidation potentials of functionalized sulfone solvents for high-voltage Li-ion batteries. researchgate.net These studies help in designing new electrolytes with improved performance and stability. researchgate.net As computational power and methodologies continue to advance, their application in studying this compound and its derivatives will undoubtedly lead to a more profound understanding of their chemical behavior and potential applications.
Design of Next-Generation Sulfone-Based Compounds with Tailored Properties
The design and synthesis of novel sulfone-based compounds with specific, tailored properties is a major driving force in current research. The versatile nature of the sulfone group allows for its incorporation into a wide array of molecular frameworks, leading to compounds with diverse biological and material properties. noaa.govresearchgate.net
In medicinal chemistry, the sulfone moiety is a key structural motif in many drug candidates and biologically active molecules. noaa.gov The vinyl sulfone group, for example, is present in chemotherapeutic, neuroprotective, and radioprotective agents. noaa.gov Researchers are actively designing new sulfone-containing molecules with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. tandfonline.comworldscientific.comresearchgate.net The strategy often involves introducing different pharmacophores into a sulfone framework to create novel active molecules. researchgate.net For instance, the introduction of a p-chlorobenzyl ether to an α-galactosylceramide analogue yielded a compound with promising immunostimulating properties, opening avenues for further optimization. acs.org
In the field of materials science, sulfone-based polymers and solvents are being developed for various applications. Sulfone-based solvents are of particular interest for high-voltage lithium metal batteries due to their high oxidation stability. acs.org Research is focused on modifying the structure of sulfone molecules, for example through fluorination, to improve their properties, such as reducing viscosity and mitigating reactivity with lithium metal. acs.org The design of new polycyclic sulfones via methods like the Diels-Alder reaction is also an active area of research. beilstein-journals.org
The future of this field lies in the rational design of sulfone compounds, often guided by computational studies, to achieve specific functionalities for a wide range of applications, from targeted therapeutics to advanced materials.
Interdisciplinary Research Integrating this compound
The unique properties of this compound and related sulfone compounds make them valuable candidates for integration into interdisciplinary research fields, most notably chemical biology and materials science. This cross-pollination of disciplines is expected to unlock new applications and fundamental understanding.
In chemical biology , sulfone-containing molecules serve as "chemical tools" to probe biological phenomena. osaka-u.ac.jp Their stability and specific reactivity can be harnessed to design probes for detecting enzymatic activity or for imaging biological processes like cancer and gene expression in vivo. osaka-u.ac.jp The development of small molecule sulfatase reactivators is another exciting area of research with potential therapeutic applications for conditions like Multiple Sulfatase Deficiency. baudlab.co.uk The fundamental chemistry of how sulfone-containing compounds interact with biological targets is an active area of investigation, with researchers using bioorganic and bioinorganic model systems to understand these interactions. uoregon.edu
In materials science , this compound and its analogs are being investigated for their potential in developing new materials and catalysts. smolecule.com The sulfone group is a key component in engineering thermoplastics like poly(arylene ether sulfone)s, and research is ongoing to improve their synthesis and properties. nih.gov Furthermore, sulfone derivatives are being explored for their applications in organic and molecular electronics, with a focus on developing novel molecule-based materials with promising electronic and photoelectronic properties. osaka-u.ac.jp The synthesis of novel sulfone derivatives is also of interest for applications in pesticide development, aiming for compounds with high potency and low environmental impact. nih.govresearchgate.net
The integration of this compound and its derivatives into these and other interdisciplinary fields will likely lead to the development of innovative technologies and a deeper appreciation of the fundamental roles these compounds can play.
Q & A
Q. What are the recommended synthetic routes for o-Chlorobenzyl methyl sulfone, and how do reaction conditions influence yield?
The compound can be synthesized via sulfonation of chlorobenzene derivatives followed by methylation. For example, sulfonation of o-chlorobenzyl chloride with sulfuric acid generates the sulfonic acid intermediate, which is then methylated using dimethyl sulfate or methyl halides under alkaline conditions . Reaction temperature (60–80°C) and catalyst choice (e.g., FeCl₃ for chlorination) critically affect yield and purity. Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended .
Q. What analytical techniques are most effective for characterizing this compound?
Use GC-MS or HPLC-DAD for quantification and purity assessment, calibrated against commercial sulfone standards (e.g., methyl phenyl sulfone) . Confirm structural identity via ¹H/¹³C NMR (δ ~3.1 ppm for methyl sulfone protons; aromatic protons at δ 7.2–7.8 ppm) and FT-IR (asymmetric S=O stretch at ~1300 cm⁻¹) .
Q. How does this compound interact with hypoxia-inducible pathways in cancer models?
Methyl sulfone derivatives inhibit HIF-1α stabilization under hypoxia, reducing glycolytic enzyme expression (e.g., LDHA, PDK1) and iron-sulfur cluster metabolism in metastatic cells. Experimental validation requires hypoxia chambers (1% O₂) and Western blotting for HIF-1α .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies may arise from context-dependent effects (e.g., cell type, hypoxia duration). For instance, methyl sulfones upregulate iron homeostasis proteins in normal cells but suppress them in cancer cells . Use transcriptomic profiling (RNA-seq) to map pathway-specific responses and validate with siRNA knockdowns of target genes like HIF1A or ISCU .
Q. What experimental designs optimize stability studies of this compound under varying pH and temperature?
Conduct accelerated stability testing:
Q. How to design in vitro assays to evaluate the compound’s impact on oxidative stress pathways?
Use HEK-293T or HepG2 cells treated with o-Chlorobenzyl methyl sulfone (10–100 µM) under H₂O₂-induced oxidative stress. Measure ROS levels via DCFDA fluorescence and quantify antioxidant enzymes (SOD, catalase) via ELISA . Include methyl sulfone-free controls and dose-response curves.
Q. What methodologies detect trace impurities in this compound batches?
Employ LC-MS/MS with a C18 column and 0.1% formic acid mobile phase to identify impurities like p-chloro analogs or residual sulfonic acids. Compare against pharmacopeial standards (e.g., EP impurities A–C for chlorinated benzophenones) .
Q. How does the compound’s reactivity differ in nucleophilic versus electrophilic environments?
In nucleophilic conditions (e.g., aqueous NaOH), the sulfone group resists hydrolysis but may undergo ortho-directed substitution. In electrophilic media (e.g., nitration with HNO₃/H₂SO₄), the o-chloro group directs nitration to the para position. Monitor reactions via TLC and isolate products via column chromatography .
Q. What structural analogs of this compound show enhanced bioactivity, and how are they synthesized?
Halogenated analogs (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) exhibit improved metabolic stability. Synthesize via Friedel-Crafts sulfonation of toluene derivatives followed by regioselective chlorination . Test analogs in in vitro adhesion assays (e.g., epithelial cell binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
